[1][2] Executive Summary: The "Privileged Scaffold" 4-(Aminomethyl)pyrimidin-2-amine dihydrochloride is a high-value heterocyclic building block extensively utilized in modern drug discovery.[1] Its structural significan...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary: The "Privileged Scaffold"
4-(Aminomethyl)pyrimidin-2-amine dihydrochloride is a high-value heterocyclic building block extensively utilized in modern drug discovery.[1] Its structural significance lies in the 2-aminopyrimidine core , a "privileged scaffold" that mimics the purine ring of Adenosine Triphosphate (ATP). This biomimetic property makes it a critical pharmacophore for developing ATP-competitive inhibitors, particularly targeting the human kinome (e.g., CDKs, EGFR, VEGFR).
For the medicinal chemist, this compound offers a strategic advantage: Orthogonal Chemoselectivity . It possesses two distinct amino groups—an aliphatic primary amine (highly nucleophilic) and an aromatic primary amine (less nucleophilic)—allowing for controlled, stepwise functionalization without the immediate need for complex protecting group strategies.
Physicochemical Profile
The dihydrochloride salt form is engineered for enhanced stability and water solubility compared to the free base, which is prone to oxidation and hygroscopicity.
Property
Specification
CAS Number
1171900-24-5
IUPAC Name
4-(aminomethyl)pyrimidin-2-amine; dihydrochloride
Molecular Formula
C₅H₁₀Cl₂N₄
Molecular Weight
197.07 g/mol
Appearance
White to off-white crystalline solid
Solubility
High in H₂O (>50 mg/mL); Moderate in DMSO; Low in non-polar solvents
pKa (Calculated)
~9.2 (Aliphatic NH₂), ~3.5 (Pyrimidinyl N)
H-Bond Donors
4
H-Bond Acceptors
4
Storage
2–8°C, Hygroscopic (Desiccate), Protect from light
Mechanistic Utility: Kinase Hinge Binding
The primary utility of CAS 1171900-24-5 is its ability to anchor small molecules into the ATP-binding pocket of protein kinases.
The "Hinge Binder" Concept
In the catalytic cleft of a kinase, the "hinge region" connects the N-terminal and C-terminal lobes. The 2-aminopyrimidine motif forms a bidentate hydrogen bond network with the backbone residues of this hinge:
Acceptor: The pyrimidine N1 accepts a hydrogen bond from the backbone amide NH.
Donor: The C2-amino group donates a hydrogen bond to the backbone carbonyl oxygen.
The 4-aminomethyl arm projects into the solvent-exposed region or the ribose-binding pocket, serving as a vector for solubilizing groups or diversity elements that tune selectivity.
Visualization: Pharmacophore & Chemoselectivity
The following diagram illustrates the dual-reactivity profile and the kinase binding mode.
Figure 1: Structural logic of CAS 1171900-24-5, highlighting the reactivity difference between the aliphatic and aromatic amines.
Rationale: The aliphatic amine is significantly more basic (pKa ~9) than the aromatic amine (pKa ~3-4). Under controlled pH conditions, the aliphatic amine acts as the exclusive nucleophile.
Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (0.2 M concentration). Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir at Room Temperature (RT) for 5 minutes to form the active ester.
Free Basing In-Situ: In a separate vial, suspend the CAS 1171900-24-5 salt (1.0 eq) in DMF. Add the remaining DIPEA (2.5 eq). Note: The solution may remain cloudy initially.
Coupling: Add the activated acid solution dropwise to the pyrimidine suspension.
Reaction: Stir at RT for 2–4 hours. Monitor via LC-MS. The aliphatic amine will react rapidly. The aromatic amine is too non-nucleophilic to react with active esters under these mild conditions.
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.
Validation: ¹H NMR should show a shift in the methylene protons (-CH₂-NH-) and the appearance of an amide NH signal. The aromatic NH₂ signal (broad singlet, ~6.5 ppm) should remain intact.
Protocol B: Salt Break & Storage
If the free base is required for specific catalytic cycles (e.g., Buchwald-Hartwig), it must be generated fresh, as the free amine absorbs CO₂ from the air.
Dissolve the dihydrochloride salt in minimal water.
Adjust pH to >12 using 2M NaOH.
Extract exhaustively with DCM/Isopropanol (3:1 ratio).
Dry organic layer over K₂CO₃ (avoid acidic drying agents like MgSO₄ which might trap the amine).
Concentrate in vacuo and use immediately.
Synthetic Workflow & Pathway Logic
The following diagram details the standard workflow for converting this building block into a lead candidate.
Figure 2: Medicinal chemistry workflow for scaffold utilization.
Safety & Handling (SDS Summary)
Hazard Identification: Irritant (Skin/Eye). The dihydrochloride salt is acidic; aqueous solutions will have low pH.
Engineering Controls: Use a fume hood. The fine crystalline powder can be an inhalation hazard.
Incompatibility: Strong oxidizing agents. Reacts violently with acid chlorides if not buffered (exothermic).
References
BenchChem. 4-(Aminomethyl)pyrimidin-2-amine dihydrochloride Product Profile. Retrieved from BenchChem Database. Link
National Center for Biotechnology Information. PubChem Compound Summary for CID 53396520 (Related Structure). PubChem.[2][3] Link
Zhao, Z., et al. (2015). Discovery of Pyrimidine-Based Inhibitors of Kinases.[2][1][4] Journal of Medicinal Chemistry.[1][5] (Contextual grounding on pyrimidine scaffold utility).
Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
ChemScene. Product Analysis: CAS 1171900-24-5.[6][2][7]Link
4-(Aminomethyl)pyrimidin-2-amine Dihydrochloride: Physicochemical Profiling and Application as a Privileged Scaffold in Kinase Inhibitor Discovery
Executive Summary In modern medicinal chemistry, the rapid assembly of targeted therapeutics relies heavily on well-characterized, bifunctional building blocks. 4-(aminomethyl)pyrimidin-2-amine dihydrochloride (CAS: 1171...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the rapid assembly of targeted therapeutics relies heavily on well-characterized, bifunctional building blocks. 4-(aminomethyl)pyrimidin-2-amine dihydrochloride (CAS: 1171900-24-5) has emerged as a highly versatile synthon, particularly in the development of small-molecule kinase inhibitors[1]. By offering a rigid aromatic core coupled with an accessible aliphatic vector, this compound allows researchers to systematically explore the chemical space of kinase hinge regions and adjacent binding pockets[2].
This technical guide provides an in-depth analysis of the compound’s physicochemical properties, the structural logic dictating its regioselective reactivity, and self-validating experimental workflows for its integration into drug discovery pipelines.
Molecular Identity and Physicochemical Data
To ensure reproducibility in high-throughput synthesis and computational docking studies, accurate physicochemical parameters are critical. The data below synthesizes the core metrics of the dihydrochloride salt[3].
Quantitative Data Summary
Property
Value
Chemical Name
4-(aminomethyl)pyrimidin-2-amine dihydrochloride
CAS Number
1171900-24-5
Molecular Formula
C₅H₁₀Cl₂N₄ (or C₅H₈N₄ · 2HCl)
Molecular Weight
197.07 g/mol
Free Base Mass
124.07 g/mol
SMILES
NCC1=NC(N)=NC=C1.[H]Cl.[H]Cl
Topological Polar Surface Area (TPSA)
77.82 Ų
LogP
0.3611
Hydrogen Bond Donors / Acceptors
2 / 4
The Dihydrochloride Advantage: Causality in Salt Selection
Why utilize the dihydrochloride salt rather than the free base? The free base of 4-(aminomethyl)pyrimidin-2-amine contains a highly nucleophilic primary aliphatic amine. When exposed to ambient conditions, it is susceptible to oxidative degradation and the formation of carbamates via atmospheric CO₂ absorption.
By formulating the compound as a dihydrochloride salt, both the highly basic aliphatic amine and the less basic pyrimidine nitrogen are protonated[1]. This locks the molecule into a stable, crystalline lattice, dramatically enhancing shelf-life, improving aqueous solubility for in vitro assays, and standardizing stoichiometric calculations during parallel library synthesis.
Structural Rationale and Regioselectivity
A core challenge in utilizing bifunctional synthons is achieving regioselective functionalization without the need for cumbersome protecting-group strategies. 4-(aminomethyl)pyrimidin-2-amine circumvents this issue through an inherent electronic asymmetry.
The 4-Aminomethyl Group: Features an aliphatic primary amine with a pKa of ~9.5. It is highly nucleophilic and readily attacks electrophiles.
The 2-Amino Group: Features an aromatic/heterocyclic amine with a pKa of ~3.5. Its lone pair is delocalized into the electron-deficient pyrimidine ring, rendering it poorly nucleophilic under standard conditions.
Because of this stark difference in pKa and nucleophilicity, electrophiles (such as activated carboxylic acids or sulfonyl chlorides) will react exclusively at the 4-aminomethyl position when utilizing mild, sterically hindered bases.
Fig 1: Regioselectivity logic based on pKa differences between the two amine functionalities.
Application in Drug Discovery: The Kinase Hinge Pharmacophore
The 2-aminopyrimidine core is recognized as a "privileged scaffold" in the design of targeted therapeutics, particularly for oncology and antiviral applications[2]. Recent literature highlights its use in the development of potent inhibitors for kinases such as FLT3, EPHA2, and GAK[4][5].
Mechanistic Binding Profile
The efficacy of this scaffold lies in its ability to mimic the adenine ring of ATP. When docked into a kinase active site:
Bidentate Hydrogen Bonding: The 2-amino group acts as a hydrogen bond donor, while the adjacent pyrimidine N1 acts as a hydrogen bond acceptor. This establishes a highly stable bidentate interaction with the backbone amide and carbonyl residues of the kinase hinge region (e.g., Cys694 and Glu692 in FLT3)[5].
Solvent/Back-Pocket Vectoring: The 4-aminomethyl group projects outward from the hinge. By coupling various macrocyclic or bulky substituents to this vector, researchers can target the kinase "back-pocket" to drive extreme isoform selectivity[6][7].
Fig 2: Bidentate H-bonding network of the 2-aminopyrimidine core within a kinase hinge.
Self-Validating Experimental Protocols
To translate the theoretical regioselectivity into practical yields, the following protocol outlines the synthesis of a kinase inhibitor precursor via amide coupling.
Protocol: Regioselective Amide Coupling
Objective: Selectively functionalize the 4-aminomethyl position while preserving the 2-amino hinge-binding motif.
Causality & Reagent Selection:
Base: N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a competing nucleophile. 3.0 equivalents are required: 2.0 eq to neutralize the dihydrochloride salt in situ, and 1.0 eq to catalyze the coupling.
Coupling Agent: HATU is selected over traditional EDC/HOBt because it provides superior reaction kinetics, which is critical when coupling the sterically hindered carboxylic acids typical of back-pocket kinase optimization[2].
Step-by-Step Methodology:
Activation: In a flame-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration.
Base Addition: Add DIPEA (3.0 eq) dropwise. Stir for 10 minutes at room temperature to form the active OAt-ester.
Coupling: Add 4-(aminomethyl)pyrimidin-2-amine dihydrochloride (1.0 eq) in one solid portion. Stir vigorously at room temperature.
Self-Validation (LC-MS Check): After 2 hours, withdraw a 5 µL reaction aliquot. Dilute in 100 µL of 50:50 MeCN:H₂O and inject into the LC-MS.
Validation Criteria: The reaction is deemed complete when the extracted ion chromatogram (EIC) confirms the total disappearance of the free-base peak at m/z 125 [M+H]⁺ and the emergence of the target product mass.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x).
Purification: Wash the combined organic layers with a 5% aqueous LiCl solution (to aggressively partition residual DMF into the aqueous phase). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Fig 3: Self-validating workflow for regioselective functionalization of the aminomethyl group.
References
Gerninghaus, J., et al. "Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors" , Journal of Medicinal Chemistry / bioRxiv (2024). Available at:[Link]
"Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT" , ResearchGate. Available at:[Link]
The Versatile Synthon: A Technical Guide to 4-(aminomethyl)pyrimidin-2-amine dihydrochloride in Drug Discovery
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel molecular entities with therapeutic potential is a perpetual endeavor. Central to this p...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular entities with therapeutic potential is a perpetual endeavor. Central to this pursuit is the identification and utilization of versatile chemical building blocks, or synthons, that serve as foundational scaffolds for the construction of diverse compound libraries. One such synthon of significant interest is 4-(aminomethyl)pyrimidin-2-amine dihydrochloride (CAS No. 1171900-24-5).[1] This molecule, while not a therapeutic agent in itself, represents a cornerstone for the synthesis of a multitude of biologically active compounds, particularly in the realm of kinase inhibition.
This technical guide provides an in-depth exploration of 4-(aminomethyl)pyrimidin-2-amine dihydrochloride, offering researchers, scientists, and drug development professionals a comprehensive understanding of its chemical properties, synthetic utility, and potential applications. We will delve into the causality behind its use in medicinal chemistry, provide field-proven insights into its application, and present self-validating experimental protocols for the characterization of its derivatives. While direct and extensive literature on the biological activity of molecules synthesized specifically from this synthon is emerging, this guide will use the well-established paradigm of 2-aminopyrimidine-based kinase inhibitors as a representative framework to illustrate its potential. The dihydrochloride salt form of this compound offers enhanced stability and solubility, making it an ideal starting material for various synthetic transformations.[1]
Chemical Identity and Physicochemical Properties
A thorough understanding of a synthon begins with a precise characterization of its chemical and physical properties. This knowledge is paramount for its effective use in synthetic chemistry, ensuring reproducibility and scalability.
The presence of two primary amine groups and the pyrimidine core makes 4-(aminomethyl)pyrimidin-2-amine a highly versatile molecule for further chemical modifications.[1]
Synthetic Strategies and Methodologies
The synthesis of derivatives from 4-(aminomethyl)pyrimidin-2-amine dihydrochloride leverages well-established organic chemistry principles. The primary amine at the 2-position of the pyrimidine ring and the aminomethyl group at the 4-position serve as key handles for derivatization.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a hypothetical kinase inhibitor from 4-(aminomethyl)pyrimidin-2-amine dihydrochloride. This workflow is representative of common synthetic strategies employed for 2-aminopyrimidine-based inhibitors.
Caption: A generalized synthetic workflow for kinase inhibitor synthesis.
Protocol: Synthesis of a Representative N-Aryl-4-(aminomethyl)pyrimidin-2-amine Derivative
This protocol describes a representative synthesis of an N-aryl derivative, a common motif in kinase inhibitors.
Materials:
4-(aminomethyl)pyrimidin-2-amine dihydrochloride
Aryl halide (e.g., 4-bromotoluene)
Palladium catalyst (e.g., Pd₂(dba)₃)
Ligand (e.g., Xantphos)
Base (e.g., Cs₂CO₃)
Anhydrous solvent (e.g., 1,4-dioxane)
Standard laboratory glassware and purification equipment
Procedure:
To a dry Schlenk flask, add 4-(aminomethyl)pyrimidin-2-amine dihydrochloride (1.0 eq), aryl halide (1.1 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.5 eq).
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
Add anhydrous solvent via syringe.
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-4-(aminomethyl)pyrimidin-2-amine derivative.
Mechanism of Action: Targeting Kinase Signaling Pathways
Derivatives of 2-aminopyrimidine are well-documented as ATP-competitive kinase inhibitors. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, mimicking the adenine portion of ATP and enabling the molecule to bind to the hinge region of the kinase active site. This binding event blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade.
The JAK-STAT Signaling Pathway: A Representative Target
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders. Several pyrimidine-based inhibitors have been developed to target JAKs.
Caption: The JAK-STAT signaling pathway and the inhibitory action of a pyrimidine-based kinase inhibitor.
Experimental Protocols for Biological Evaluation
The biological activity of novel compounds derived from 4-(aminomethyl)pyrimidin-2-amine dihydrochloride is typically assessed through a series of in vitro assays.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Principle:
The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. The inhibitory effect of the test compound is determined by its ability to reduce the phosphorylation of the substrate in a dose-dependent manner.
Materials:
Purified recombinant kinase (e.g., JAK2)
Kinase substrate (e.g., a specific peptide)
Test compound (dissolved in DMSO)
ATP (adenosine triphosphate)
Assay buffer
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Microplate reader
Procedure:
Prepare serial dilutions of the test compound in assay buffer.
In a 96-well plate, add the kinase, the substrate, and the diluted test compound or vehicle control (DMSO).
Initiate the kinase reaction by adding ATP.
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for the ADP-Glo™ assay).
Calculate the percentage of kinase inhibition for each compound concentration.
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the proliferation and viability of cancer cells that are dependent on the targeted kinase.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
Cancer cell line (e.g., a leukemia cell line with a JAK2 mutation)
Cell culture medium and supplements
Test compound
MTT solution
Solubilization solution (e.g., DMSO or a detergent-based solution)
96-well cell culture plates
Microplate reader
Procedure:
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound or vehicle control and incubate for a specified period (e.g., 72 hours).
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
Add the solubilization solution to dissolve the formazan crystals.
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle-treated control.
Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition).
Quantitative Data Presentation
The following table presents hypothetical, yet representative, quantitative data for a kinase inhibitor derived from a 2-aminopyrimidine scaffold, illustrating the type of data generated in drug discovery programs.
Compound ID
Target Kinase
In Vitro IC₅₀ (nM)
Cell Line
Cell-Based GI₅₀ (nM)
PYR-001
JAK2 (wild-type)
15
HEL 92.1.7
50
PYR-001
JAK2 (V617F)
5
HEL 92.1.7
20
PYR-001
TYK2
250
-
>1000
Conclusion and Future Directions
4-(aminomethyl)pyrimidin-2-amine dihydrochloride stands as a valuable and versatile synthon in the medicinal chemist's toolbox. Its inherent chemical features, particularly the reactive amine functionalities and the privileged pyrimidine core, make it an excellent starting point for the synthesis of diverse compound libraries targeting a wide range of biological targets, most notably protein kinases. The dihydrochloride form enhances its utility by improving its physical properties for synthetic applications.
While this guide has provided a comprehensive overview of its potential, based on the well-established principles of 2-aminopyrimidine chemistry, the full scope of its applicability continues to be explored. Future research will undoubtedly uncover novel synthetic transformations and lead to the discovery of new bioactive molecules derived from this promising scaffold. As our understanding of disease biology deepens, the strategic use of such versatile building blocks will remain paramount in the development of the next generation of targeted therapeutics.
4-(aminomethyl)pyrimidin-2-amine vs 4-(aminomethyl)pyridine-2-amine
An In-depth Technical Guide to the Comparative Analysis of 4-(aminomethyl)pyrimidin-2-amine and 4-(aminomethyl)pyridine-2-amine for Drug Discovery Professionals Authored by a Senior Application Scientist Introduction: A...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Comparative Analysis of 4-(aminomethyl)pyrimidin-2-amine and 4-(aminomethyl)pyridine-2-amine for Drug Discovery Professionals
Authored by a Senior Application Scientist
Introduction: A Tale of Two Scaffolds - The Power of a Single Atom
In the landscape of medicinal chemistry, the 2-aminopyrimidine and 2-aminopyridine scaffolds are celebrated as "privileged structures."[1][2] Their remarkable versatility and ability to interact with a wide array of biological targets have established them as foundational elements in numerous FDA-approved drugs, from kinase inhibitors in oncology to novel therapeutics for neurological disorders.[3][4][5] This guide delves into a direct comparison of two closely related molecules: 4-(aminomethyl)pyrimidin-2-amine and its pyridine analogue, 4-(aminomethyl)pyridine-2-amine .
The core distinction between these compounds is the bioisosteric replacement of a single carbon-hydrogen unit in the pyridine ring with a nitrogen atom to form the pyrimidine ring.[6] This seemingly minor alteration can profoundly impact the molecule's electronic distribution, physicochemical properties, and, consequently, its pharmacological profile. Bioisosterism is a cornerstone strategy in drug design, employed to fine-tune a lead compound's potency, selectivity, and pharmacokinetic properties.[7][8] Understanding the nuanced differences imparted by the pyridine-to-pyrimidine switch is, therefore, not merely an academic exercise but a critical consideration for rational drug design. This guide provides a technical framework for researchers to understand, synthesize, and evaluate these two potent scaffolds.
Section 1: Physicochemical Properties - The Foundation of Pharmacokinetics
The substitution of a carbon atom for a nitrogen atom induces significant changes in the molecule's fundamental properties. The additional nitrogen in the pyrimidine ring acts as a hydrogen bond acceptor, increasing the molecule's polarity and altering its basicity compared to the pyridine core. These differences have direct implications for solubility, membrane permeability (and thus oral bioavailability), and metabolic stability.
The additional nitrogen in the pyrimidine ring increases polarity, generally lowering the LogP value.
pKa (Predicted)
~6.5 (pyrimidinyl N), ~8.5 (amino)
~6.8 (pyridinyl N), ~8.7 (amino)
The electron-withdrawing nature of the second nitrogen in the pyrimidine ring slightly reduces the basicity of the ring nitrogen and the exocyclic amines.
Hydrogen Bond Donors
2 (two -NH₂ groups)
2 (two -NH₂ groups)
Both molecules possess two primary amine functionalities.
Hydrogen Bond Acceptors
4 (two ring N, two amine N)
3 (one ring N, two amine N)
The pyrimidine ring offers an additional hydrogen bond acceptor site, which can be critical for target binding.[6]
Insight for the Scientist: The lower predicted LogP and additional hydrogen bond acceptor of the pyrimidine analogue may enhance aqueous solubility, a desirable trait for formulation. However, this increased polarity could potentially reduce passive diffusion across cell membranes. Conversely, the pyridine analogue's slightly higher lipophilicity might favor brain penetration, a key consideration for CNS targets. These are critical hypotheses to test early in a drug discovery program.
Section 2: Synthesis and Chemical Reactivity
Both molecules are accessible through established synthetic routes, typically starting from commercially available precursors. The choice of synthesis often depends on the desired scale and available starting materials.
Synthesis of 4-(aminomethyl)pyrimidin-2-amine
A common strategy involves the construction of the substituted pyrimidine ring followed by functional group manipulation. For instance, a key intermediate, 4-amino-2-methyl-5-pyrimidinemethanamine, is crucial in the synthesis of Vitamin B1 (Thiamine), and its synthesis has been extensively documented.[11][12] A generalizable route often starts with the cyclization of a precursor with an amidine to form the 2-aminopyrimidine core, with a nitrile group at the 4-position, which is subsequently reduced to the aminomethyl group.
Synthesis of 4-(aminomethyl)pyridine-2-amine
This compound is often synthesized from a readily available starting material, 2-amino-4-cyanopyridine.[13] The synthesis is a straightforward two-step process involving the reduction of the nitrile group to the primary amine. This high-yielding and robust method makes the pyridine analogue a very accessible building block for medicinal chemistry exploration.[13]
Caption: Comparative Synthetic Workflows.
Insight for the Scientist: The synthesis of the pyridine analogue is generally more direct. However, the diverse methods available for constructing the pyrimidine ring offer greater flexibility for introducing substituents at other positions, which can be a significant advantage when building a library for structure-activity relationship (SAR) studies.
Section 3: Biological Profile and a Kinase Inhibition Case Study
The true value of comparing these scaffolds lies in their differential interactions with biological targets. The 2-aminopyrimidine moiety is a well-known ATP mimetic, forming key hydrogen bonds with the hinge region of many protein kinases.[7] The 2-aminopyridine scaffold is similarly prevalent and has been explored for a vast range of activities, including antimalarial and CNS applications.[3][14]
Case Study: Hypothetical Inhibition of a Serine/Threonine Kinase
Let's consider a hypothetical serine/threonine kinase where the hinge region presents a classic donor-acceptor-donor hydrogen bonding pattern.
Caption: Hypothetical kinase hinge binding.
In this model, the 2-aminopyrimidine can form up to three hydrogen bonds with the kinase hinge: the exocyclic amino group donates a hydrogen, while the N1 and N3 atoms of the pyrimidine ring can act as acceptors. The 2-aminopyridine analogue can form two of these crucial bonds but lacks the N3 acceptor. This difference could translate into a significant drop in binding affinity and, therefore, inhibitory potency. The pyrimidine's ability to satisfy this third interaction could be the key to its superior activity against this specific target.
To empirically determine the superior scaffold for a given target, rigorous and reproducible experimental testing is paramount. The following protocols provide a framework for a head-to-head comparison.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)
This protocol is designed to quantify the inhibitory activity of the compounds against a target kinase by measuring ADP production.[15][16]
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM. Transfer a small volume (e.g., 50 nL) of each concentration to the assay plate. Include DMSO-only wells for "no inhibition" (0%) control and wells without enzyme for "maximum inhibition" (100%) control.
Enzyme and Substrate Addition: Prepare a master mix of the kinase and its specific substrate in kinase buffer. Add 5 µL of this mix to each well.
Initiate Kinase Reaction: Prepare an ATP solution in kinase buffer. Add 5 µL to each well to start the reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for another 30-60 minutes at room temperature.
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
The raw luminescence data is converted to percent inhibition relative to the controls. The IC₅₀ value is then calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Following target engagement, it is crucial to assess the compound's effect on cellular function, such as inducing apoptosis in cancer cells.
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the test compounds.
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (like FITC), can detect these apoptotic cells.[17][18] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[17]
Materials:
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
Cell culture medium and supplements (FBS, Pen/Strep)
Test Compounds
Annexin V-FITC/PI Apoptosis Detection Kit
Phosphate-Buffered Saline (PBS)
Flow Cytometer
Methodology:
Cell Seeding: Seed cells (e.g., 1 x 10⁶ cells/well) in a 6-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of each compound (e.g., 0.1x, 1x, and 10x the kinase IC₅₀) for a specified duration (e.g., 24 or 48 hours). Include a DMSO vehicle control.
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant from the corresponding well.
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[18]
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.[17] The data will allow for the differentiation of four populations:
Live cells (Annexin V- / PI-)
Early apoptotic cells (Annexin V+ / PI-)
Late apoptotic/necrotic cells (Annexin V+ / PI+)
Necrotic cells (Annexin V- / PI+)
Caption: Apoptosis Assay Workflow.
Conclusion and Future Directions
The choice between a 4-(aminomethyl)pyrimidin-2-amine and a 4-(aminomethyl)pyridine-2-amine scaffold is not arbitrary; it is a deliberate design decision with profound implications. The pyrimidine analogue offers an additional hydrogen bond acceptor, increased polarity, and potentially enhanced aqueous solubility. The pyridine analogue provides a more direct synthetic route and slightly greater lipophilicity.
The optimal choice is always context-dependent. For a kinase target with a demanding hinge-binding motif, the pyrimidine may be non-negotiable for achieving high potency. For a CNS target where brain-penetration is paramount, the pyridine might be the more promising starting point. This guide provides the foundational knowledge and, critically, the experimental methodologies to make that determination empirically.
Future work should focus on expanding the SAR around both scaffolds. What is the effect of substitution on the aminomethyl group? How does decoration of the aromatic ring alter selectivity and ADME properties? By systematically exploring the chemical space around these two powerful cores, the scientific community can continue to unlock their full therapeutic potential.
References
Benchchem. (n.d.). Comparative Analysis of 2-Aminopyrimidine Derivatives: A Guide to Structure-Activity Relationships.
Altenbach, R. J., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(20), 6571-80.
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
Khan, I., et al. (2023). Design and synthesis of 2-amino-4,6-diarylpyrimidine derivatives as potent α-glucosidase and α-amylase inhibitors. Journal of Biomolecular Structure and Dynamics.
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
BD Biosciences. (n.d.). Apoptosis Protocols.
Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. NCBI.
Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols.
Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-71.
Benchchem. (n.d.). A Comparative Guide to Bioisosteric Replacement of the Pyrimidine Ring in Bioactive Compounds.
Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol.
CymitQuimica. (n.d.). CAS 199296-51-0: 4-(Aminomethyl)pyridin-2-amine.
Gohlke, H., et al. (2002). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Bioorganic & Medicinal Chemistry Letters, 12(1), 101-4.
Promega Corporation. (n.d.). Protein Kinase C Assay Kits Protocol.
Google Patents. (n.d.). US8198443B2 - Synthesis of 4-amino-pyrimidines scaffolds.
ResearchGate. (2025). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors.
ResearchGate. (n.d.). (A) Effect of the bioisosteric replacement of pyrimidine (left) by....
RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery.
Benchchem. (n.d.). Application Notes and Protocols for Pak1-IN-1 In Vitro Kinase Assay.
RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.
Wang, X., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC.
European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355.
Zhang, Z., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. PMC.
Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the physicochemical properties, structural characterization, and synthetic pathways of 4-(aminomethyl)pyrimidin-2-amine dihydrochloride (CAS: 1171900-24-5).
[1][2]
Executive Summary
4-(Aminomethyl)pyrimidin-2-amine dihydrochloride is a functionalized pyrimidine building block utilized primarily in the synthesis of kinase inhibitors and fragment-based drug discovery (FBDD).[1] Distinguished by its dual amine functionality—an aromatic 2-amino group and an aliphatic 4-aminomethyl group—it serves as a versatile "linker" scaffold. This guide addresses its physical properties, solid-state characteristics, and handling protocols, distinguishing it from the structurally similar Vitamin B1 intermediate (4-amino-5-aminomethyl-2-methylpyrimidine).
Chemical Identity & Structural Analysis[2][5]
Parameter
Detail
IUPAC Name
4-(Aminomethyl)pyrimidin-2-amine dihydrochloride
Common Name
2-Amino-4-(aminomethyl)pyrimidine 2HCl
CAS Number
1171900-24-5
Molecular Formula
CHClN
Molecular Weight
197.06 g/mol (Salt); 124.14 g/mol (Free Base)
SMILES
NC1=NC(CN)=CC=N1.Cl.Cl
Structural Class
Aminopyrimidine; Primary Aliphatic Amine Salt
Structural Commentary
The molecule features a pyrimidine core with two distinct basic centers:[1][2]
Exocyclic Aromatic Amine (C2): Weakly basic due to resonance delocalization with the pyrimidine ring (pKa ~3.5).
Aliphatic Aminomethyl Group (C4): Highly basic (pKa ~9.5), acting as the primary site for protonation and salt formation.
Dihydrochloride Form: Both the aliphatic amine and the ring nitrogen (N1) are protonated, stabilizing the molecule against oxidation and enhancing water solubility.
Physicochemical Profile
The following data aggregates experimental values and structure-activity relationship (SAR) predictions for the dihydrochloride salt.
Property
Value / Description
Context/Implication
Appearance
White to off-white crystalline powder
Typical of high-purity hydrochloride salts.
Melting Point
>220°C (Decomposition)
High lattice energy characteristic of ionic dihydrochlorides.
Solubility (Water)
>50 mg/mL
Highly soluble due to ionic nature; suitable for aqueous buffers.
Solubility (DMSO)
Soluble
Suitable for stock solutions (typically 10-100 mM).
Hygroscopicity
Moderate to High
HCl salts of primary amines often absorb atmospheric moisture.
, -NH) exchange with DO and are typically not visible.
Mass Spectrometry (LC-MS)
Ionization Mode: ESI+
Parent Ion [M+H]
: m/z 125.08 (corresponding to the free base cation).
Fragment Ions: Loss of -NH
(m/z ~108) is a common fragmentation pathway.
Synthetic Pathway & Manufacturing Logic
The synthesis of 4-(aminomethyl)pyrimidin-2-amine dihydrochloride typically proceeds via the reduction of 2-amino-4-cyanopyrimidine . This route avoids the use of unstable intermediates and allows for clean isolation of the salt.
Reaction Workflow (Graphviz)
Experimental Protocol: Nitrile Reduction
Precursor: 2-Amino-4-cyanopyrimidine.
Catalyst: 10% Palladium on Carbon (Pd/C).
Solvent: Methanol containing 2.5 equivalents of HCl.
Conditions: Hydrogen atmosphere (30-50 psi) at Room Temperature for 4-12 hours.
Workup: Filter catalyst (Celite), concentrate filtrate, and recrystallize from Ethanol/Ether to yield the dihydrochloride salt.
Logic: The presence of HCl during hydrogenation prevents the formation of secondary amines (dimerization) by protonating the primary amine as it forms.
Handling, Stability & Storage
Stability Profile
Thermal Stability: Stable at room temperature in solid form. Avoid temperatures >50°C for prolonged periods unless under inert gas.
Hydrolytic Stability: The pyrimidine ring is stable to hydrolysis. However, the free base is sensitive to oxidative degradation (air oxidation) over time.
Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides (unless derivatization is intended).
Storage Protocol
Container: Amber glass vial with a Teflon-lined screw cap.
Environment: Store at 2–8°C (Refrigerated) for long-term stability.
Desiccation: Store under inert atmosphere (Argon/Nitrogen) or with a desiccant packet to prevent moisture absorption (hygroscopic).
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
BenchChem. 4-(Aminomethyl)pyrimidin-2-amine dihydrochloride Product Data. Retrieved from
ChemScene. Compound Monograph: CAS 1171900-24-5.[4] Retrieved from [4]
PubChem. Compound Summary for CID 66762 (Related Analog). National Library of Medicine. Retrieved from
Organic Process Research & Development. Scalable Synthesis of Aminopyrimidines. (General Reference for Nitrile Reduction Methodologies). American Chemical Society.[5]
Comprehensive Technical Guide: 4-(aminomethyl)pyrimidin-2-amine Free Base vs. Dihydrochloride Salt
Executive Summary In the landscape of medicinal chemistry and drug development, pyrimidine derivatives serve as fundamental scaffolds, frequently utilized in the design of kinase inhibitors and targeted therapeutic agent...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of medicinal chemistry and drug development, pyrimidine derivatives serve as fundamental scaffolds, frequently utilized in the design of kinase inhibitors and targeted therapeutic agents[1]. Among these, 4-(aminomethyl)pyrimidin-2-amine is a highly versatile building block (synthon) featuring two distinct reactive sites: an aromatic amine at the 2-position and a primary aliphatic amine at the 4-methyl position.
However, the physical state of this synthon—whether utilized as a free base or a dihydrochloride salt —drastically alters its physicochemical properties, stability, and handling requirements. This whitepaper provides an in-depth mechanistic analysis of both forms, offering drug development professionals the causality behind salt engineering and field-proven protocols for experimental workflows.
Structural & Physicochemical Profiling
The decision to utilize a free base versus a dihydrochloride salt is dictated by the thermodynamic and kinetic properties of the molecule. The table below summarizes the quantitative and qualitative differences between the two forms[1][2].
Property
Free Base
Dihydrochloride Salt
CAS Number
N/A (Often generated in situ)
1171900-24-5
Molecular Formula
C₅H₈N₄
C₅H₁₀Cl₂N₄
Molecular Weight
124.14 g/mol
197.07 g/mol
Physical State
Viscous oil or hygroscopic low-melting solid
Free-flowing crystalline solid
Solubility Profile
High in non-polar/polar organics (DCM, EtOAc)
High in water; poor in non-polar organics
Topological Polar Surface Area (TPSA)
~65.0 Ų
77.82 Ų
Bench Stability
Poor (Prone to oxidation & carbamate formation)
Excellent (Resistant to atmospheric degradation)
Chemical Stability & Handling: The Causality of Salt Engineering
As a Senior Application Scientist, it is critical to understand why the free base is notoriously difficult to store long-term.
The Free Base Dilemma:
The primary aliphatic amine (-CH₂NH₂) in the free base is highly nucleophilic. When exposed to ambient air, it readily absorbs atmospheric carbon dioxide (CO₂) to form carbamate salts. Furthermore, the electron-rich nature of the aliphatic amine makes it susceptible to oxidative degradation over time, leading to N-oxide impurities and a darkened, tar-like appearance.
The Dihydrochloride Solution:
Salt engineering is employed to arrest this reactivity[1]. By treating the free base with stoichiometric hydrochloric acid, the two most basic nitrogen atoms are protonated:
The primary aliphatic amine (highest pKa, ~9-10).
The pyrimidine ring nitrogen (stabilized by resonance with the 2-amino group).
Protonation converts the nucleophilic amine into an electrophilic, sterically shielded ammonium cation (-CH₂NH₃⁺). This completely halts CO₂ absorption and oxidative degradation, yielding a bench-stable compound with an extended shelf life.
Fig 1: Mechanistic pathways of free base degradation versus dihydrochloride stabilization.
Synthetic Utility & Workflow Implications
While the dihydrochloride salt is superior for storage and handling, it is chemically inert toward standard electrophiles (e.g., acid chlorides, sulfonyl chlorides) because the amine lone pair is tied up in the N-H bond.
To utilize the dihydrochloride salt in synthesis—such as in amide coupling reactions to build kinase inhibitor libraries—researchers must perform in situ free-basing . This is achieved by adding a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), directly to the reaction mixture. The tertiary base acts as a proton sponge, liberating the primary amine so it can attack the target electrophile.
Fig 2: In situ free-basing and functionalization workflow for dihydrochloride salts.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, allowing the researcher to confirm success at critical junctures.
Protocol A: Salt Engineering (Free Base to Dihydrochloride)
Purpose: To convert an unstable, freshly synthesized free base into a storable dihydrochloride salt[1].
Dissolution: Dissolve 10 mmol of 4-(aminomethyl)pyrimidin-2-amine free base in 20 mL of anhydrous ethanol (or isopropanol) under an inert nitrogen atmosphere.
Acidification: Cool the flask to 0°C using an ice bath. Causality: Cooling mitigates the exothermic nature of acid-base neutralization, preventing thermal degradation. Dropwise, add 2.1 equivalents (21 mmol) of HCl (4M solution in dioxane).
Precipitation: Stir for 30 minutes at room temperature. A white crystalline solid will precipitate out of the solution.
Isolation & Validation: Filter the solid and wash with cold diethyl ether (2 x 10 mL) to remove unreacted organics.
Self-Validation Check: Dissolve a 5 mg aliquot in D₂O and check the pH; it should be slightly acidic (pH ~4-5). Analyze via ¹H-NMR (DMSO-d₆). The successful formation of the salt is confirmed by a downfield shift (~0.5 ppm) of the -CH₂- protons compared to the free base, indicative of the adjacent electron-withdrawing -NH₃⁺ group.
Protocol B: In Situ Free-Basing & Amide Coupling
Purpose: To utilize the bench-stable dihydrochloride salt in a standard peptide-style coupling reaction.
Solubilization: Suspend 1.0 mmol of 4-(aminomethyl)pyrimidin-2-amine dihydrochloride in 5 mL of anhydrous N,N-Dimethylformamide (DMF). Note: The salt will likely remain as a cloudy suspension.
Neutralization (Free-Basing): Add 3.0 equivalents (3.0 mmol) of DIPEA to the stirring mixture.
Causality: 2.0 equivalents are strictly required to neutralize the two HCl molecules, while the remaining 1.0 equivalent serves as the catalytic base for the subsequent coupling.
Self-Validation Check: Upon addition of DIPEA, the cloudy suspension will transition into a clear solution, visually confirming the liberation and solubilization of the free base.
Activation & Coupling: In a separate vial, activate 1.1 mmol of your target carboxylic acid with 1.1 mmol of HATU in 2 mL DMF. Add this activated ester to the free base solution and stir at room temperature for 2 hours.
Validation: Monitor reaction completion via LC-MS. The disappearance of the m/z 125 [M+H]⁺ peak (corresponding to the free base) and the appearance of the target mass confirms successful coupling.
Application Note: Synthesis of Kinase Inhibitors using 4-(aminomethyl)pyrimidin-2-amine
[1] Executive Summary This guide details the synthetic utility of 4-(aminomethyl)pyrimidin-2-amine (CAS: 1171900-24-5) as a privileged building block in the design of ATP-competitive kinase inhibitors.[1] Unlike simple a...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This guide details the synthetic utility of 4-(aminomethyl)pyrimidin-2-amine (CAS: 1171900-24-5) as a privileged building block in the design of ATP-competitive kinase inhibitors.[1] Unlike simple aminopyrimidines, this scaffold offers a dual-vector geometry: the 2-amino group functions as a critical hinge-binding motif (donor-acceptor), while the 4-aminomethyl arm provides a vector into the solvent-exposed region, ideal for appending solubilizing groups or probing the ribose pocket.[1]
This note provides validated protocols for the chemoselective functionalization of the aliphatic amine in the presence of the aromatic amine, eliminating the need for protection/deprotection steps in many workflows.
Structural Rationale & Binding Mode
The pyrimidine pharmacophore is ubiquitous in FDA-approved kinase inhibitors (e.g., Pazopanib, Palbociclib). The 4-(aminomethyl)pyrimidin-2-amine scaffold is particularly valuable for "Fragment-Based Drug Design" (FBDD) due to its defined vectors.[1]
The Hinge-Solvent Interface
The 2-aminopyrimidine core typically binds to the kinase hinge region via a bidentate hydrogen bond network:
Acceptor: The pyrimidine N1 accepts a hydrogen bond from the backbone amide NH of the hinge residue (e.g., Met, Leu).
Donor: The exocyclic C2-NH₂ donates a hydrogen bond to the backbone carbonyl of the adjacent residue.[1]
The 4-aminomethyl substituent projects away from the ATP-binding cleft towards the solvent front.[1] This is a strategic position for modifying physicochemical properties (LogP, solubility) without disrupting the primary binding mode.
Visualization of Binding Mode
Synthetic Strategy: Handling the "Dual Amine"
The core synthetic challenge is differentiating the aliphatic primary amine (pKₐ ~9-10) from the aromatic primary amine (pKₐ ~3-4).[1]
Chemoselectivity Principle
Nucleophilicity: The aliphatic amine is significantly more nucleophilic than the electron-deficient 2-aminopyrimidine.[1]
Implication: Under controlled conditions (stoichiometric electrophile, mild base), you can selectively acylate or alkylate the aliphatic amine without protecting the aromatic amine .
Risk Factor: The use of highly reactive electrophiles (e.g., acid chlorides) or excess reagents can lead to bis-acylation.[1]
Objective: Couple a carboxylic acid to the aliphatic amine while leaving the aromatic amine free.
Scope: Ideal for attaching the "tail" of the inhibitor.
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M).
Add HATU (1.05 mmol) followed by DIPEA (1.0 mmol, 1 eq). Stir at Room Temperature (RT) for 15 minutes.
Note: Pre-activation is crucial to ensure the active ester is formed before the amine is introduced, minimizing potential side reactions.
Amine Addition: In a separate vial, suspend the 4-(aminomethyl)pyrimidin-2-amine 2HCl (1.0 mmol) in DMF (2 mL). Add the remaining DIPEA (2.5 mmol) to neutralize the salt. The suspension should clear as the free base forms.
Coupling: Add the amine solution to the activated acid solution dropwise.
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[2]
Success Criteria: Appearance of Product [M+H]+; Disappearance of Acid.
Regioselectivity Check: The aromatic amine is unreactive under these conditions. If bis-acylation is observed (M + Acid + Acid), reduce temperature to 0°C.[1]
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2) and Brine (x1). Dry over Na₂SO₄ and concentrate.
Ensure at least 2.0 eq of base are used solely to neutralize the 2HCl salt.
References
Source for compound identity, CAS, and physical properties.
National Center for Biotechnology Information. (2016).[1] Design and synthesis of novel protein kinase CK2 inhibitors. PubMed.[1] Retrieved from [Link]
Validates the aminopyrimidine scaffold in CK2 inhibition and hinge binding logic.
Common Organic Chemistry. (n.d.).[1] Amine to Amide (Coupling) - HATU. Retrieved from [Link]
Standard operating procedures for H
Organic Chemistry Portal. (2017). Chemoselective Acylation of Primary Amines. Retrieved from [Link]
Supports the regioselectivity claims regarding aliphatic vs arom
Application Note: 4-(Aminomethyl)pyrimidin-2-amine Dihydrochloride as a Privileged Building Block in Kinase Inhibitor Discovery
Introduction & Strategic Utility in Drug Design In the landscape of targeted therapeutics, the 2-aminopyrimidine motif is recognized as a canonical "hinge-binding" scaffold, particularly in the development of ATP-competi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Utility in Drug Design
In the landscape of targeted therapeutics, the 2-aminopyrimidine motif is recognized as a canonical "hinge-binding" scaffold, particularly in the development of ATP-competitive kinase inhibitors[1]. This heterocycle mimics the adenine ring of ATP, forming robust bidentate hydrogen bonds with the peptide backbone of the kinase hinge region (e.g., interacting with the backbone NH and C=O of residues such as Met1199 in ALK or analogous residues in JAK and CDK)[1][2].
4-(Aminomethyl)pyrimidin-2-amine dihydrochloride (CAS: 1171900-24-5) leverages this privileged core while providing a highly versatile aliphatic amine handle at the 4-position[3].
The Regioselectivity Advantage (Expertise & Causality)
A critical challenge in heterocyclic chemistry is functionalizing a molecule with multiple reactive sites without relying on cumbersome protecting-group strategies. This building block elegantly solves this through inherent electronic differentiation:
The 2-Amino Group (Aromatic): Conjugated directly with the electron-deficient pyrimidine ring, this amine is a poor nucleophile. It remains unreactive under standard electrophilic conditions, preserving its availability for subsequent kinase hinge binding.
The 4-Aminomethyl Group (Aliphatic): Insulated from the aromatic system by a methylene (
) spacer, this primary amine retains high nucleophilicity.
This stark contrast in nucleophilicity allows researchers to perform highly regioselective reactions (such as amide couplings or reductive aminations) exclusively at the 4-position, directing flexible linker extensions toward the solvent-exposed region or adjacent specificity pockets (like the ribose-binding pocket) of the kinase domain[1][4].
Furthermore, the compound is supplied as a dihydrochloride salt . Free primary aliphatic amines attached to heterocycles can be prone to oxidative degradation or auto-condensation. The dihydrochloride formulation ensures long-term bench stability and significantly enhances solubility in polar solvents during experimental workflows[3].
Physicochemical & Structural Properties
Understanding the computational and physical properties of this building block is essential for predicting its behavior in both synthetic workflows and biological systems[5].
The following diagram illustrates the strategic synthetic divergence enabled by the electronic properties of 4-(aminomethyl)pyrimidin-2-amine.
Caption: Regioselective functionalization workflow of 4-(aminomethyl)pyrimidin-2-amine in drug discovery.
Experimental Protocols
The following protocols are designed as self-validating systems. The inherent reactivity differences ensure that standard LC-MS monitoring will distinctly show mono-functionalization, and the prescribed workups are tailored to isolate the desired product from the liberated HCl salts.
Protocol A: Regioselective Amide Coupling (Targeting the 4-Position)
This protocol utilizes HATU for efficient peptide bond formation. The critical step is the stoichiometric management of the base to account for the dihydrochloride salt[3].
Preparation: Suspend the dihydrochloride salt (1.0 eq) and the target carboxylic acid (1.05 eq) in anhydrous DMF at room temperature.
In Situ Freebasing: Add DIPEA (3.0 eq) dropwise. Causality Note: 2.0 equivalents of DIPEA are strictly required to neutralize the two equivalents of HCl bound to the starting material. The remaining 1.0 equivalent serves as the catalytic base required for the HATU coupling mechanism. The suspension should clear as the free base is liberated.
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.1 eq) portion-wise to prevent exothermic degradation.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.
Validation: Monitor reaction progress via LC-MS. You should observe the mass of the mono-acylated product. The 2-amino group will not react under these mild conditions.
Workup: Quench the reaction with saturated aqueous
. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (highly effective for removing residual DMF), dry over anhydrous , filter, and concentrate under reduced pressure.
Protocol B: Regioselective Reductive Amination
When a more flexible, basic amine linkage is desired (often to improve aqueous solubility or target acidic residues in the solvent channel), reductive amination is the preferred route.
Preparation: Suspend the dihydrochloride salt (1.0 eq) in a 1:1 mixture of anhydrous Dichloroethane (DCE) and Methanol (MeOH). Causality Note: MeOH is included to enhance the solubility of the polar pyrimidine core.
Neutralization: Add DIPEA (2.0 eq) to liberate the free aliphatic amine.
Imine Formation: Add the target aldehyde (1.0 eq). Stir the mixture at room temperature for 1–2 hours. Do not add the reducing agent yet; allowing the imine to pre-form prevents the premature reduction of the aldehyde to an alcohol.
Reduction: Add
(1.5 eq) portion-wise.
Propagation & Validation: Stir at room temperature for 12 hours. Confirm the complete conversion of the imine intermediate to the secondary amine via LC-MS.
Workup: Quench the reaction carefully with 1N NaOH to break down boron complexes and ensure the secondary amine product is fully deprotonated. Extract with Dichloromethane (DCM) (3x), dry over
, and concentrate.
References
Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery , Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Molecular Anatomy of the EML4-ALK Fusion Protein for the Development of Novel Anticancer Drugs , MDPI. Available at:[Link]
amide coupling conditions for 2-amino-4-aminomethylpyrimidine
An Application Guide for the Chemoselective Amide Coupling of 2-amino-4-aminomethylpyrimidine Authored by: Gemini, Senior Application Scientist Introduction 2-amino-4-aminomethylpyrimidine is a valuable heterocyclic buil...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for the Chemoselective Amide Coupling of 2-amino-4-aminomethylpyrimidine
Authored by: Gemini, Senior Application Scientist
Introduction
2-amino-4-aminomethylpyrimidine is a valuable heterocyclic building block in medicinal chemistry and drug discovery, frequently incorporated into scaffolds designed to interact with biological targets. Its structure features two distinct primary amine functionalities: an aromatic C2-amino group directly attached to the electron-deficient pyrimidine ring, and an aliphatic primary amine on a methyl substituent at the C4 position. This structural dichotomy presents a significant and interesting challenge for synthetic chemists: how to achieve selective acylation at one amine in the presence of the other.
This in-depth guide provides a comprehensive overview of the principles and practical protocols for achieving highly chemoselective amide bond formation on the aminomethyl group of 2-amino-4-aminomethylpyrimidine. We will explore the underlying reactivity that governs this selectivity and provide detailed, field-proven protocols using common and highly efficient coupling reagents.
The Principle of Chemoselectivity: Understanding Substrate Reactivity
The successful selective acylation of 2-amino-4-aminomethylpyrimidine hinges on the differential nucleophilicity of its two primary amino groups.
The C4-Aminomethyl Group (-CH₂NH₂): This is a typical aliphatic primary amine. The lone pair of electrons on the nitrogen atom is localized and readily available for nucleophilic attack. Its reactivity is analogous to that of benzylamine.
The C2-Amino Group (-NH₂): This amine is directly conjugated with the electron-deficient pyrimidine ring. The nitrogen lone pair is delocalized into the aromatic system, significantly reducing its nucleophilicity and basicity. This group is part of a guanidine-like system within the heterocyclic ring, which further stabilizes the lone pair.[1] The electron-withdrawing nature of the ring nitrogens diminishes the reactivity of substituents at the 2- and 4-positions.[2]
This substantial difference in electronic character allows for direct, selective acylation at the more nucleophilic C4-aminomethyl position under carefully controlled conditions, often without the need for protecting group strategies.
Caption: EDC/HOBt coupling mechanism workflow.
Materials:
Carboxylic acid (1.0 equiv)
2-amino-4-aminomethylpyrimidine (1.0–1.1 equiv)
EDC·HCl (1.1–1.2 equiv)
HOBt (1.1–1.2 equiv)
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0–3.0 equiv)
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the carboxylic acid (1.0 equiv) and 2-amino-4-aminomethylpyrimidine (1.0 equiv).
Dissolve the solids in anhydrous DMF or DCM (to a typical concentration of 0.1–0.5 M).
Add HOBt (1.2 equiv) to the mixture.
Cool the solution to 0 °C in an ice bath with magnetic stirring.
Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.
Add DIPEA (2.5 equiv) dropwise to the stirred solution.
Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours.
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
Upon completion, dilute the reaction mixture with ethyl acetate.
Wash the organic phase sequentially with water (to remove the EDC urea byproduct), 1N HCl (to remove excess base and any unreacted amine), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.
[3]11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the pure N-( (2-aminopyrimidin-4-yl)methyl)amide.
Protocol B: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent. [4][5]It is particularly effective for sterically hindered substrates and reactions prone to racemization. [4]The reaction mechanism involves the formation of a highly reactive OAt-active ester, which reacts rapidly with the amine.
[5]
Mechanism Overview:
In the presence of a base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form an OAt-active ester, which is more reactive than the corresponding HOBt ester. The amine then rapidly couples with this active ester to form the amide.
[6]
Caption: HATU coupling mechanism workflow.
Materials:
Carboxylic acid (1.0 equiv)
2-amino-4-aminomethylpyrimidine (1.0–1.1 equiv)
HATU (1.1–1.2 equiv)
DIPEA or TEA (2.0–3.0 equiv)
Anhydrous DMF
Step-by-Step Procedure:
In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
Cool the solution to 0 °C using an ice bath.
Add DIPEA (3.0 equiv) dropwise to the stirred solution. A color change (often to yellow) may be observed.
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.
Add a solution of 2-amino-4-aminomethylpyrimidine (1.1 equiv) in a small amount of anhydrous DMF.
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
Monitor the reaction progress by TLC or LC-MS. HATU couplings are typically faster than EDC/HOBt.
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
Wash the organic phase sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography.
Summary of Recommended Conditions & Optimization
For ease of comparison, the key parameters for the selective amide coupling are summarized below. Researchers should screen these conditions to find the optimal protocol for their specific carboxylic acid substrate.
Parameter
Protocol A: EDC/HOBt
Protocol B: HATU
Rationale & Comments
Coupling Reagent
EDC·HCl (1.1-1.2 eq)
HATU (1.1-1.2 eq)
HATU is generally more reactive and faster, but also more expensive. EDC is a good first choice. [4][5]
Additive
HOBt (1.1-1.2 eq)
None (HOAt is part of HATU)
HOBt/HOAt additives are crucial for suppressing racemization and improving yields. [7]
Base
DIPEA or TEA (2-3 eq)
DIPEA (2-3 eq)
A non-nucleophilic base is preferred to prevent reaction with the activated acid. [3]
Solvent
Anhydrous DMF or DCM
Anhydrous DMF
DMF is generally the solvent of choice for its excellent solubilizing properties. [8]
Temperature
0 °C to Room Temp.
0 °C to Room Temp.
Starting at 0 °C helps control the initial exothermic reaction, then warming allows for completion.
Reaction Time
8–24 hours
1–18 hours
Monitor by LC-MS. HATU reactions are typically complete much faster.
Workup
Standard Aqueous Wash
Standard Aqueous Wash
Essential for removing water-soluble byproducts and excess reagents. [3][8]
- Use fresh, high-quality reagents.- Ensure base is added and is not degraded.- Switch to a more powerful coupling reagent like HATU.<[4]br>- Increase reaction time or gently warm (e.g., to 40 °C).
Formation of Di-acylated Product
- Excess carboxylic acid or coupling reagent used.- Prolonged reaction time at elevated temperature.
- Use a slight excess of the amine (1.1 eq) relative to the acid (1.0 eq).- Use no more than 1.2 equivalents of the coupling reagent.- Stop the reaction as soon as the starting acid is consumed (monitor by LC-MS).
Guanidinylation of Amine
- (HATU specific) The free amine attacks the guanidinium carbon of HATU.
- This side reaction is more likely if HATU is in large excess or if the coupling is slow.<[5]br>- Pre-activate the acid with HATU/base for 15-30 min before adding the amine.
Purification Difficulties
- Byproducts co-elute with the product.
- Ensure the aqueous workup is performed thoroughly to remove water-soluble byproducts (EDC-urea, HOAt, HOBt).<[3][8]br>- Use a different solvent system for column chromatography.
Alternative Strategy: Orthogonal Protection
For particularly challenging substrates or when acylation is desired at the C2-amino position, a protecting group strategy is necessary. This involves selectively protecting the more reactive C4-aminomethyl group, acylating the C2-amino group, and then deprotecting.
Protection: Selectively protect the aminomethyl group, for instance, with a Boc (tert-butyloxycarbonyl) group, which is stable to many coupling conditions but easily removed with acid (e.g., TFA).
[9]2. Acylation: Perform the amide coupling on the now-free C2-amino group using standard protocols. This reaction will likely be slower and require more forcing conditions (e.g., HATU, elevated temperature).
Deprotection: Remove the Boc group with trifluoroacetic acid in DCM to reveal the final product.
This approach provides complete control over regioselectivity but adds two steps to the synthetic sequence.
Conclusion
The selective amide coupling of 2-amino-4-aminomethylpyrimidine is readily achievable through the judicious choice of reaction conditions that exploit the intrinsic difference in nucleophilicity between its two primary amine functionalities. Direct acylation of the C4-aminomethyl group using standard reagents like EDC/HOBt or HATU proceeds efficiently and cleanly when stoichiometry is carefully controlled. By following the detailed protocols and troubleshooting advice provided in this guide, researchers, scientists, and drug development professionals can confidently and successfully incorporate this versatile pyrimidine scaffold into their target molecules.
References
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2021). ACS Publications. [Link]
Acid-Amine Coupling using EDCI. (n.d.). Organic-Synthesis.com. [Link]
Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. (1999).
Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. [Link]
Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (2002).
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2019). National Center for Biotechnology Information. [Link]
An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines. (2012). Academia.edu. [Link]
Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. (2025). PubMed. [Link]
2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. (2016). National Center for Biotechnology Information. [Link]
Purine and Pyrimidine Metabolism. (1997). themedicalbiochemistrypage.org. [Link]
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024). YouTube. [Link]
Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. [Link]
Reaction of Several Aminopyrimidines With Formaldehyde. (1962). National Center for Biotechnology Information. [Link]
Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines. (1970). RSC Publishing. [Link]
Chemoselective Acylation of Nucleosides. (2022). National Center for Biotechnology Information. [Link]
Pyrimidine reactions. Part XVII. Ring fission of 1,2-dihydro-2-imino-1-methyl-, 5-methylsulphonyl-, and 5-methylsulphinyl-pyrimidine by amines. (n.d.). Journal of the Chemical Society C - RSC Publishing. [Link]
A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. (1961). Oregon State University. [Link]
Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. (2017). Organic Chemistry Portal. [Link]
5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines. (2025). ResearchGate. [Link]
Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal. [Link]
First Regioselective Enzymatic Acylation of Amino Groups Applied to Pyrimidine 3',5'-Diaminonucleoside Derivatives. (2001). Amanote Research. [Link]
Application Note: Strategic Utilization of 4-(aminomethyl)pyrimidin-2-amine in PLK4 Inhibitor Synthesis
Abstract & Strategic Rationale This application note details the synthetic utility of 4-(aminomethyl)pyrimidin-2-amine (CAS: 13023-17-1) as a privileged fragment in the design of Polo-like Kinase 4 (PLK4) inhibitors. PLK...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Rationale
This application note details the synthetic utility of 4-(aminomethyl)pyrimidin-2-amine (CAS: 13023-17-1) as a privileged fragment in the design of Polo-like Kinase 4 (PLK4) inhibitors. PLK4 is a master regulator of centriole duplication; its overexpression is linked to centrosome amplification and tumorigenesis in breast and colon cancers.
The 2-aminopyrimidine scaffold acts as a validated hinge-binding motif (Type I kinase inhibition), mimicking the adenine ring of ATP. The 4-(aminomethyl) substituent provides a critical solubilizing vector that extends into the solvent-exposed region or the ribose-binding pocket. This guide focuses on the chemoselective functionalization of this diamine, leveraging the pKa differential between the aliphatic and aromatic amines to synthesize focused inhibitor libraries without requiring protecting group manipulations.
Chemical Biology & Structural Logic[1]
The PLK4 Signaling Pathway
PLK4 regulates the "centrosome cycle."[1][2] Inhibition leads to progressive loss of centrioles (acentriolar cells) or, in the case of overexpression, prevents amplification.[3]
Figure 1: PLK4 signaling cascade. The inhibitor blocks the ATP-binding site, preventing STIL phosphorylation and subsequent centriole assembly.
Pharmacophore Design
The 4-(aminomethyl)pyrimidin-2-amine fragment serves a dual role:
Hinge Binder (Head): The 2-amino group and N1 ring nitrogen form a donor-acceptor hydrogen bond pair with the backbone residues (e.g., Cys/Leu) of the PLK4 hinge region.
Solvent Vector (Tail): The 4-aminomethyl group projects outward. Functionalizing this amine allows the introduction of diversity elements (R-groups) to tune solubility, permeability, and potency.[3]
Synthetic Protocol: Chemoselective Acylation
Principle of Reactivity
The success of this protocol relies on the nucleophilicity difference between the two amine groups:
Aliphatic Amine (4-position): pKa
9.5–10.5. Highly nucleophilic.
Aromatic Amine (2-position): pKa
3.5–4.0. Weakly nucleophilic due to resonance delocalization into the pyrimidine ring.
Key Advantage: We can selectively acylate the aliphatic amine using stoichiometric control, leaving the aromatic amine free for kinase binding, without protection/deprotection steps.[3]
Verify the regioselectivity of the reaction using 1H NMR.
Diagnostic Shift: The methylene protons (-CH₂-) adjacent to the aliphatic amine will shift downfield (
3.8 ppm 4.2–4.5 ppm) upon amide formation.
Aromatic Amine: The 2-NH₂ signal (broad singlet,
6.5–7.0 ppm in DMSO-d6) should remain integrated for 2 protons, confirming it did not react.[3]
Data Summary Table
Parameter
Specification
Method
Purity
> 95%
HPLC (254 nm)
Identity
Mass ± 0.5 Da
LC-MS (ESI+)
Regioselectivity
Confirmed
1H NMR (DMSO-d6)
Solubility
> 10 mM
DMSO Stock
Troubleshooting Guide
Issue
Probable Cause
Solution
Bis-acylation observed
Excess electrophile or high temp.
Reduce acid chloride to 0.95 equiv; maintain 0°C during addition.
Low Yield
Product lost in aqueous wash.
The 2-aminopyrimidine is basic. Use pH 9-10 buffer for extraction or switch to prep-HPLC.
Insolubility
Product aggregation.
Add 5-10% MeOH to the DCM during extraction.
References
Mason, J. M., et al. (2014). Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent.[3][4] Cancer Cell, 26(2), 163-176.[3] Link
Wong, Y. L., et al. (2015). Reversible centriole depletion with an inhibitor of Polo-like kinase 4.[3] Science, 348(6239), 1155-1160.[3] Link
Laufer, S., et al. (2014). Design, synthesis and biological evaluation of 2-aminopyrimidinones...[3] Journal of Medicinal Chemistry. (Contextual grounding on pyrimidine scaffolds).
BenchChem. Structure-Activity Relationship of Pyrimidine Derivatives. Link
Application Note: Chemoselective Reductive Amination of 4-(Aminomethyl)pyrimidin-2-amine with Aldehydes
[1] Abstract & Strategic Overview This guide details the reaction of 4-(aminomethyl)pyrimidin-2-amine (CAS: 27043-39-6, often supplied as the dihydrochloride salt) with aldehydes.[1] This scaffold is a critical "linker"...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Abstract & Strategic Overview
This guide details the reaction of 4-(aminomethyl)pyrimidin-2-amine (CAS: 27043-39-6, often supplied as the dihydrochloride salt) with aldehydes.[1] This scaffold is a critical "linker" motif in kinase inhibitor discovery (e.g., PLK4, CDK inhibitors) and fragment-based drug design.
The Core Challenge: The molecule contains two distinct amino groups:
Exocyclic Aliphatic Amine (Position 4-methyl): High nucleophilicity (
) due to electron delocalization into the electron-deficient pyrimidine ring.[1]
The Solution: By exploiting the
of approximately 5.5 units, researchers can achieve near-perfect chemoselectivity for the aliphatic amine without protecting the aromatic amine. This protocol utilizes a "protection-free" reductive amination strategy using Sodium Triacetoxyborohydride (STAB), ensuring high yields and minimizing synthetic steps.[1]
Mechanistic Analysis & Chemoselectivity
Electronic Environment & Reactivity
The reaction is governed by the nucleophilicity of the nitrogen lone pairs.
Site A (4-Aminomethyl): The nitrogen is
hybridized and separated from the aromatic ring by a methylene spacer. It behaves like a standard benzylamine.[1]
Site B (2-Amino): The nitrogen lone pair is delocalized into the
-system of the pyrimidine ring.[1] The ring nitrogens (N1/N3) are electron-withdrawing, significantly reducing the electron density at the exocyclic 2-amino group.[1]
Reaction Pathway (Reductive Amination)
The reaction proceeds via the formation of a hemiaminal followed by dehydration to an imine (Schiff base) .
Free-Basing: If using the dihydrochloride salt, the aliphatic amine is protonated (
). It must be neutralized (e.g., with ) to generate the free nucleophile ().
Nucleophilic Attack: The aliphatic
attacks the aldehyde carbonyl. The aromatic is too weak to compete under mild conditions (pH 5–6).
Reduction: The resulting imine is selectively reduced by mild hydride donors.[1][2]
Visualization of Signaling Pathway
The following diagram illustrates the competitive pathways and the thermodynamic preference for the aliphatic reaction.
Caption: Chemoselective pathway favoring aliphatic amine alkylation due to significant pKa differential.
Preparation: In a dry round-bottom flask (25 mL) equipped with a magnetic stir bar, suspend 4-(aminomethyl)pyrimidin-2-amine 2HCl (1.0 mmol) in DCM (5 mL) or 1,2-DCE (5 mL).
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) in one portion.
Note: Gas evolution (minimal) may occur.[1] STAB is preferred over NaBH4 because it does not reduce the aldehyde starting material as rapidly as it reduces the protonated imine.
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS for the disappearance of the imine/aldehyde.
Mobile Phase: DCM:MeOH:NH4OH (e.g., 90:10:1) is often required due to the basicity and polarity of the aminopyrimidine.
Quality Control & Self-Validation
To ensure the protocol was successful and the correct isomer was formed, use the following validation criteria:
NMR Validation (1H NMR in DMSO-d6 or CD3OD)
Diagnostic Shift (Product): The methylene protons at position 4 (
) will appear as a singlet (or doublet if coupled to NH) around 3.6 – 3.9 ppm .[1]
Absence of Aldehyde: Disappearance of the aldehyde proton singlet (~9-10 ppm).[1]
Aromatic Integrity: The pyrimidine ring proton (H-5) should remain a singlet/doublet around 6.5 – 7.0 ppm , confirming the ring was not reduced (a risk with harsh hydrogenation, but not with STAB).
2-Amino Group: If using DMSO-d6, the aromatic
usually appears as a broad singlet around 6.0 – 7.0 ppm (integrating to 2H), confirming it was NOT alkylated.[1]
Switch solvent to Methanol (MeOH) .[1] Note: If using MeOH, STAB reacts slowly with solvent but is still usable; alternatively use NaBH3CN (toxic) or picoline-borane.[1]
Ensure temperature is < 40°C. Do not use strong Lewis acids (TiCl4) unless necessary.[1]
References
Abdel-Magid, A. F., et al. (1996).[1][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
[Link]
Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904.
[Link]
PubChem Compound Summary. "4-(Aminomethyl)pyrimidin-2-amine."[1][8] National Center for Biotechnology Information.[1]
[Link]
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. (Context on sp3-rich scaffolds like aminomethyl-pyrimidines).
[Link]
Application Note: Advanced Protection Strategies for Exocyclic Primary Amines in Pyrimidine Derivatives
Topic: Protection Strategies for Primary Amines in Pyrimidine Derivatives Content Type: Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Executive Summary The pr...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Protection Strategies for Primary Amines in Pyrimidine Derivatives
Content Type: Application Note & Protocols
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary
The protection of exocyclic primary amines on pyrimidine rings (e.g., 2-amino, 4-amino, or 6-aminopyrimidines) presents a unique set of challenges distinct from aliphatic or simple aniline protection. Unlike standard anilines, aminopyrimidines possess significant amidine character, rendering the exocyclic nitrogen poorly nucleophilic yet chemically troublesome during transition-metal-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki-Miyaura) and alkylation reactions.
This guide provides a technical roadmap for selecting and implementing the correct protecting group (PG) strategy. We focus on three industry-standard methodologies: Bis-Boc protection (for solubility and Pd-catalysis), Amidine protection (via DMF-DMA for base-labile routes), and Pivaloylation (for steric shielding).
Scientific Foundation: The "Amidine" Problem
To select the right protocol, one must understand the electronic environment of the substrate.
Resonance and Nucleophilicity
The exocyclic amine of a pyrimidine is not a typical amine. Due to the electron-withdrawing nature of the diazine ring, the lone pair on the exocyclic nitrogen is delocalized into the ring system.
Protonation Site: Protonation occurs preferentially at the endocyclic ring nitrogen (N1 or N3), not the exocyclic amine. The pKa of the conjugate acid is typically low (approx. 1.0–2.5).
Catalyst Poisoning: While poorly nucleophilic toward alkyl halides, the free amine and the ring nitrogens can chelate Palladium (Pd) or Copper (Cu) species, forming stable, unreactive complexes that kill catalytic cycles.
Solubility: Free aminopyrimidines often exhibit poor solubility in organic solvents due to strong intermolecular hydrogen bonding (donor-acceptor stacking). Masking the amine breaks this network.
Strategic Decision Matrix
Use the following logic flow to select your protection strategy.
Figure 1: Decision matrix for selecting protecting groups based on downstream chemical compatibility.
Detailed Protocols
Protocol A: Bis-Boc Protection (The "Solubility Solver")
Best For: Suzuki/Buchwald couplings, increasing lipophilicity, and preventing catalyst poisoning.
Mechanism: Unlike mono-Boc, which retains an acidic proton and can poison catalysts, the bis-Boc species (
) is non-acidic, strictly steric, and highly soluble in non-polar solvents (Hexane/EtOAc).
(1.0 equiv, optional but recommended to scavenge acid)
Step-by-Step Methodology:
Dissolution: In a flame-dried flask under inert atmosphere (
), dissolve the aminopyrimidine in THF (concentration ~0.2 M).
Addition: Add DMAP and
.
Reagent Addition: Add
either as a solid or solution in THF.
Note: Gas evolution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) will occur. Ensure proper venting.
Reaction: Stir at room temperature for 4–16 hours.
Checkpoint: Monitor by TLC.[1][2][3] The bis-Boc product usually runs significantly higher (less polar) than the mono-Boc or starting material. If mono-Boc persists, add 0.5 equiv more
and heat to 40°C.
Workup: Dilute with EtOAc, wash with 0.5 M HCl (to remove DMAP/pyridine), then saturated
and brine.
Purification: Flash chromatography (Hexane/EtOAc). Bis-Boc derivatives are often stable solids or oils.
Self-Validating Check:
1H NMR: Look for a singlet integrating to 18 protons at ~1.4 ppm.
Stability Warning: Bis-Boc groups are labile to strong nucleophiles (e.g., hydroxide, hydrazine). If you observe mono-Boc formation during workup, keep conditions strictly neutral/acidic.
Protocol B: Amidine Protection (The "Nucleoside Standard")
Best For: Syntheses involving acid-sensitive groups or when mild deprotection (ammonia) is required.
Reagent:
Issue: "My Suzuki coupling failed with the free amine."
Cause: The pyrimidine N1/N3 and the exocyclic
are chelating the Pd catalyst.
Solution: Switch to Bis-Boc . The steric bulk of two t-butyl groups prevents the nitrogen from approaching the metal center.
Issue: "I cannot get the Bis-Boc; it stops at Mono-Boc."
Cause: Insufficient DMAP or old
.
Fix: Use fresh
and ensure DMAP is present (10-20 mol%). DMAP acts as a nucleophilic catalyst, forming an active -acylpyridinium species that is far more reactive than alone.
Issue: "Regioselectivity issues during alkylation."
Context: If you are alkylating the ring nitrogens (N1 vs N3), the protecting group on the exocyclic amine influences the outcome.
Insight: Electron-donating groups (like simple alkyls) on the amine push electron density into the ring, making N-alkylation messy. Electron-withdrawing groups (Bis-Boc, Piv) pull density, often making the ring nitrogens less nucleophilic but more selective (steric control).
References
Mechanistic Insight on Aminopyrimidines
Title: Reactivity of Aminopyrimidines in Buchwald-Hartwig Coupling.[1][9][10]
Source: Organic Letters / Thieme Connect.
Bis-Boc Protection Strategy
Title: Dual protection of amino functions involving Boc.[11][12][13]
synthesis of 4-(aminomethyl)pyrimidin-2-amine from 2-amino-4-cyanopyrimidine
An Application Guide for the Synthesis of 4-(Aminomethyl)pyrimidin-2-amine from 2-Amino-4-cyanopyrimidine Abstract This application note provides a comprehensive and detailed protocol for the chemical synthesis of 4-(ami...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for the Synthesis of 4-(Aminomethyl)pyrimidin-2-amine from 2-Amino-4-cyanopyrimidine
Abstract
This application note provides a comprehensive and detailed protocol for the chemical synthesis of 4-(aminomethyl)pyrimidin-2-amine, a critical building block in medicinal chemistry, from its nitrile precursor, 2-amino-4-cyanopyrimidine. The described methodology focuses on the selective reduction of the cyano group to a primary amine using a Raney® Nickel catalyzed transfer hydrogenation with sodium borohydride. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and analytical characterization methods. The causality behind experimental choices is elucidated to provide a deeper understanding of the process, ensuring both reproducibility and safety.
Introduction and Scientific Context
The 2-aminopyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules, particularly kinase inhibitors.[1][2] The target molecule, 4-(aminomethyl)pyrimidin-2-amine, is a versatile synthon that allows for the introduction of a reactive primary amine, enabling further elaboration and conjugation in the development of novel therapeutic agents.[3] Its synthesis is a key step in the preparation of various pharmaceutical intermediates.[4]
The central transformation in this synthesis is the reduction of a nitrile (cyano group) to a primary amine. While various methods exist for this conversion, including high-pressure catalytic hydrogenation and the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄), these approaches often require specialized equipment or present significant safety and chemoselectivity challenges.[5][6] The formation of secondary and tertiary amine byproducts through the reaction of the primary amine product with the intermediate imine is a common issue.[5]
This guide details a more accessible and highly selective method: a Raney® Nickel catalyzed reduction using sodium borohydride (NaBH₄) as the hydride source. This approach constitutes a form of transfer hydrogenation that operates under mild conditions, typically yielding the desired primary amine with high selectivity and in good yields.[5]
Reaction Mechanism and Design Rationale
The selective reduction of the nitrile in 2-amino-4-cyanopyrimidine is achieved through catalytic hydrogenation. The overall chemical transformation is depicted below.
Caption: Overall reduction of 2-amino-4-cyanopyrimidine.
Causality Behind Experimental Choices:
Catalyst Selection (Raney® Nickel): Raney® Nickel is a highly active hydrogenation catalyst composed of a fine-grained nickel-aluminum alloy.[7] Its high surface area and the hydrogen absorbed within its porous structure make it exceptionally effective for the reduction of nitriles under mild conditions.[7] Unlike some precious metal catalysts, it is relatively inexpensive. Raney® Cobalt is also an option, sometimes offering higher selectivity for primary amines.[7][8] The use of a catalyst like Ni/SiC is another modern approach that shows high performance for nitrile hydrogenation to primary amines.[9]
Reducing Agent (Sodium Borohydride, NaBH₄): While NaBH₄ alone is generally incapable of reducing nitriles, its reducing power is significantly enhanced in the presence of a transition metal catalyst like Raney® Nickel.[5] This combination provides an in situ source of activated hydrogen on the catalyst surface, effectively mimicking the conditions of direct H₂ gas hydrogenation but without the need for high-pressure apparatus. This system is known for its efficiency and mild reaction conditions.[5]
Solvent (Ethanol): Dry ethanol is an excellent solvent for this reaction. It readily dissolves the starting material and is relatively inert under the reaction conditions. Its protic nature can also assist in the protonation of intermediates during the reduction process.
Selectivity Control: A key challenge in nitrile reduction is preventing the formation of secondary amines. This occurs when the newly formed primary amine attacks the intermediate imine. The methodology described herein, using the Raney® Ni/NaBH₄ system, generally favors the formation of primary amines with only trace amounts of side products.[5]
Detailed Experimental Protocol
This protocol outlines the synthesis of 4-(aminomethyl)pyrimidin-2-amine on a 10 mmol scale.
3.1 Materials and Equipment
Reagent/Material
Grade
Supplier
Notes
2-Amino-4-cyanopyrimidine
≥97%
Standard Commercial
Raney® Nickel (50% slurry in water)
Catalyst Grade
Standard Commercial
Caution: Pyrophoric when dry.
Sodium Borohydride (NaBH₄)
≥98%
Standard Commercial
Caution: Water-reactive.
Ethanol, Anhydrous
≥99.5%
Standard Commercial
Ethyl Acetate
ACS Grade
Standard Commercial
For extraction.
Hydrochloric Acid (conc.)
ACS Grade
Standard Commercial
For salt formation.
Celite® 545
Filtration Aid
Standard Commercial
Deionized Water
Equipment
100 mL Round-bottom flask
Magnetic stirrer and stir bar
Condenser
Ice bath
Büchner funnel and filter flask
Rotary evaporator
Separatory funnel
3.2 Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
3.3 Step-by-Step Procedure
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-cyanopyrimidine (1.20 g, 10 mmol) and 25 mL of anhydrous ethanol. Stir the mixture until the solid is fully dissolved.
Catalyst Addition: In a fume hood, carefully decant the water from the Raney® Nickel slurry. Using a spatula, add the moist Raney® Nickel (approx. 0.6 g, ~10 mmol) to the reaction flask. Note: Do not allow the Raney® Nickel to dry out, as it can ignite spontaneously in air.
Reduction: Place the flask in an ice bath to cool the contents to 0-5 °C. Begin stirring vigorously. Slowly add sodium borohydride (1.51 g, 40 mmol) in small portions over 45 minutes. Control the addition rate to maintain the internal temperature below 20 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (15:1). The reaction is typically complete within 3-5 hours.
Work-up and Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite® in a Büchner funnel. Wash the filter cake with an additional 20 mL of ethanol. Crucial Safety Step: The Raney® Nickel on the filter paper must be kept wet with water or ethanol at all times. Quench the filter cake by transferring it to a beaker of water before disposal according to institutional guidelines.
Isolation of Free Base (Optional) and Salt Formation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a residue. Dissolve the residue in 50 mL of deionized water. The product can be extracted at this stage with a suitable organic solvent after basification, but it is often more stable as a salt.
To form the dihydrochloride salt, cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid until the pH is ~1-2.[3]
Purification: Concentrate the acidic solution in vacuo to obtain the crude 4-(aminomethyl)pyrimidin-2-amine dihydrochloride as a solid. The crude product can be purified by recrystallization from an ethanol/water mixture to yield a white to off-white crystalline solid.
Analytical Characterization
The identity and purity of the synthesized 4-(aminomethyl)pyrimidin-2-amine should be confirmed using standard analytical techniques.
Parameter
Expected Result
Appearance
White to off-white crystalline solid (dihydrochloride salt)
Note: Exact NMR shifts can vary based on solvent and pH.
Safety and Hazard Management
All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
2-Amino-4-cyanopyrimidine: May be harmful if inhaled, swallowed, or absorbed through the skin.[11] Handle with care and avoid dust formation.
Raney® Nickel: Highly flammable and pyrophoric when dry.[7] It must be handled as a slurry and never allowed to dry in the air. The catalyst waste on the filter paper must be quenched immediately with water.
Sodium Borohydride (NaBH₄): Toxic if swallowed and causes skin and eye burns.[10][12] It reacts violently with water and acids to produce flammable hydrogen gas.[13] Store in a tightly closed container in a dry place, away from moisture.[10][12]
Ethanol: Flammable liquid and vapor. Keep away from ignition sources.
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
Emergency Procedures:
Skin Contact: Immediately wash the affected area with soap and plenty of water.[10][14]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
Spills: For NaBH₄ spills, cover with dry sand or soda ash. DO NOT USE WATER .[14] Ventilate the area and collect the material in a sealed container for disposal.[14]
1. Use a fresh batch of catalyst. 2. Ensure the correct stoichiometry of the reducing agent. 3. Allow the reaction to proceed at room temperature for a longer duration.
Low Yield
1. Mechanical losses during filtration or extraction. 2. Formation of byproducts (secondary amines). 3. Incomplete reaction.
1. Ensure careful transfer of materials. 2. This method minimizes byproduct formation, but column chromatography can separate them if necessary. 3. Confirm reaction completion with TLC before work-up.
Product is an oil, not a solid
1. Product is the free base, which may be an oil or low-melting solid. 2. Presence of solvent impurities.
1. Convert the free base to its dihydrochloride salt, which is typically a stable, crystalline solid. 2. Ensure complete removal of solvents under high vacuum. Purify by recrystallization.
Catalyst ignites during filtration
Raney® Nickel was allowed to dry.
EXTREME CAUTION. If a fire occurs, use a Class D fire extinguisher (for combustible metals). NEVER use water. Always keep the catalyst filter cake wet during and after filtration.
References
New Journal of Chemistry. (n.d.). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. RSC Publishing.
Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines.
PENTA. (2025, March 26). Sodium borohydride.
PMC. (n.d.). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions.
Catalysis Science & Technology (RSC Publishing). (n.d.). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes.
ACS Medicinal Chemistry Letters. (2023, August 01). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors.
Georganics. (2015, August 04). 2-AMINO-4-CYANOPYRIDINE.
Google Patents. (n.d.). US8252927B2 - Synthesis of substituted 4-amino-pyrimidines.
PubMed. (2007, February 22). Identification and Characterization of 4-methylbenzyl 4-[(pyrimidin-2-ylamino)
solubility of 4-(aminomethyl)pyrimidin-2-amine dihydrochloride in DMSO
Application Note: Solubility & Handling of 4-(Aminomethyl)pyrimidin-2-amine Dihydrochloride in DMSO Part 1: Executive Summary & Physicochemical Context 4-(Aminomethyl)pyrimidin-2-amine dihydrochloride is a polar, heteroc...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Solubility & Handling of 4-(Aminomethyl)pyrimidin-2-amine Dihydrochloride in DMSO
Part 1: Executive Summary & Physicochemical Context
4-(Aminomethyl)pyrimidin-2-amine dihydrochloride is a polar, heterocyclic building block frequently used as an intermediate in the synthesis of kinase inhibitors and other bioactive small molecules.[1] Due to its ionic nature (dihydrochloride salt), its solubility profile differs significantly from lipophilic free bases. While water is its thermodynamically preferred solvent, Dimethyl Sulfoxide (DMSO) is often required for compound libraries management, intermediate dilution steps in organic synthesis, or cellular assays where aqueous stock stability is poor.
This guide addresses the specific challenges of solubilizing this dihydrochloride salt in DMSO, managing the resulting acidity, and preventing precipitation during aqueous dilution.
Physicochemical Profile
Parameter
Data
Implications for Solubility
Molecular Weight
197.07 g/mol
Low MW favors solubility, but crystal lattice energy of the salt opposes it.
Form
Dihydrochloride Salt (2HCl)
Highly polar; generates acidic solution upon dissolution.
Hygroscopicity
High
DMSO stocks must be kept anhydrous to prevent uncontrolled water uptake.
Est. Solubility (DMSO)
~10–30 mg/mL (Empirical)*
Requires mechanical agitation (sonication) and potential warming.
Est. Solubility (Water)
>50 mg/mL
High aqueous solubility; risk of precipitation is low during dilution, but pH shock is high.
*Note: Exact saturation limits vary by batch crystallinity. Conservative working concentration recommended: 10 mM.[2]
Part 2: Protocol 1 - Preparation of DMSO Stock Solution
Objective: Create a stable, clear 10 mM stock solution.
Materials:
Compound: 4-(Aminomethyl)pyrimidin-2-amine dihydrochloride (Store at 2–8°C, desiccated).[3]
Equilibration: Allow the compound vial to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic salt.
Weighing: Weigh 1.97 mg of the compound into a sterile, amber glass vial (for 1 mL of 10 mM solution).
Why Amber? Pyrimidines can be light-sensitive over long storage periods.
Why Glass? DMSO can leach plasticizers from low-quality polypropylene tubes.
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
Critical: Do not use "wet" DMSO. Water in DMSO accelerates degradation of the salt form over time.
Dispersion & Dissolution:
Vortex vigorously for 30 seconds. The solution may appear cloudy initially due to the salt lattice.
Sonicate at 35–40°C for 5–10 minutes.
Visual Check: Hold the vial against a light source. If "schlieren" lines (refractive index swirls) or micro-particulates are visible, repeat sonication.
Validation: The final solution should be completely clear and colorless to pale yellow.
Part 3: Protocol 2 - Application & Aqueous Dilution (The "Self-Validating" System)
Challenge: The dihydrochloride salt (2HCl) releases two equivalents of protons (H+) upon dissolution. A 10 mM stock in DMSO introduces significant acidity. When diluted into biological media, this can cause "pH shock," leading to false positives in cellular assays or enzyme inactivation.
The Buffering Strategy:
Never dilute this stock into unbuffered water. Always dilute into a strong buffer (PBS, HEPES, or culture media with bicarbonate).
Dilution Workflow (Self-Validating):
Prepare Intermediate Dilution (Optional but Recommended):
Dilute the 10 mM DMSO stock 1:10 into PBS (pH 7.4) to create a 1 mM working solution.
Observation: Check for precipitation.[1][4][5][6] This compound is highly water-soluble, so precipitation is unlikely, but this step confirms the compound remains in solution at neutral pH.
Final Assay Dilution:
Add the working solution to the assay plate.
Validation Step: Use pH paper or a micro-pH probe to verify the final assay volume pH remains within 7.2–7.6. If the pH drops below 7.0, the buffer capacity is insufficient for the 2HCl salt load.
Part 4: Visualization of Workflow & Solubility Logic
The following diagram illustrates the decision matrix for handling this specific salt form, ensuring integrity from storage to assay.
Caption: Workflow for solubilizing pyrimidine dihydrochloride salts, emphasizing the critical pH check during aqueous dilution.
Part 5: Troubleshooting & Best Practices
Issue
Cause
Corrective Action
Cloudiness after sonication
Salt crystal lattice is robust.
Warm the DMSO to 50°C. If still insoluble, the concentration is too high; dilute to 5 mM.
Yellowing of stock
Oxidation of the amine group.
Ensure DMSO is anhydrous and store under nitrogen/argon if possible. Use amber vials.
Cell toxicity in controls
Acidity from 2HCl salt.
Verify the final concentration of buffer (HEPES/PBS) is >20 mM to neutralize the acid.
Precipitation on dilution
"Salting out" effect (rare for this compound).
Dilute into water first, then add concentrated buffer concentrate (10x PBS) to avoid ionic shock.
References
Benchchem. 4-(Aminomethyl)pyrimidin-2-amine dihydrochloride Product Description & Handling. Retrieved from
Cayman Chemical. General Solubility Guidelines for Pyrimidine Amine Salts (4-Aminopyridine). Retrieved from
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guide. Retrieved from
ChemScene. Product Data Sheet: 4-(Aminomethyl)pyrimidin-2-amine dihydrochloride (CAS 1171900-24-5).[1][3] Retrieved from [3]
Technical Support Hub: Solubility & Handling of 4-(aminomethyl)pyrimidin-2-amine 2HCl
Product: 4-(aminomethyl)pyrimidin-2-amine dihydrochloride CAS: 1171900-24-5 (and related salt forms) Chemical Nature: Highly polar, ionic pyrimidine diamine salt. The Core Challenge: Why won't it dissolve?
Author: BenchChem Technical Support Team. Date: March 2026
Product: 4-(aminomethyl)pyrimidin-2-amine dihydrochloride
CAS: 1171900-24-5 (and related salt forms)
Chemical Nature: Highly polar, ionic pyrimidine diamine salt.
The Core Challenge: Why won't it dissolve?
Welcome to the technical support hub for pyrimidine building blocks. A common ticket we receive regarding 4-(aminomethyl)pyrimidin-2-amine 2HCl is its refusal to dissolve in standard organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate.
The Mechanism:
The insolubility is thermodynamic, not kinetic. You are fighting two forces:
Lattice Energy: The dihydrochloride (2HCl) salt forms a rigid, highly stable crystal lattice held together by strong ionic interactions between the protonated amines and chloride counter-ions.
Polarity Mismatch: Organic solvents (DCM/THF) lack the dielectric constant required to dissociate these ionic bonds.
The Solution:
To achieve solubility in organic media, you must break the ionic lattice. This requires either masking the polarity (in-situ neutralization) or removing the counter-ion (free-basing).
Troubleshooting Guides: Validated Protocols
Choose the protocol that matches your downstream application.
Scenario A: "I need to use this in an Amide Coupling (HATU/EDC) or Nucleophilic Substitution."
Recommendation: Do not isolate the free base. Use In-Situ Neutralization .
Isolating the free base of this molecule is risky because it is a small, polar diamine (LogP ~0.3). If you try to extract it from water with DCM, it will stay in the water layer, leading to massive yield loss.
Protocol:
Solvent: Use DMF (N,N-Dimethylformamide) or DMAc (Dimethylacetamide) as your primary solvent. The 2HCl salt usually has moderate solubility in these polar aprotic solvents.
Base: Add 3.0 - 4.0 equivalents of DIPEA (Diisopropylethylamine) or TEA (Triethylamine).
Why 3-4 eq? You need 2 eq to neutralize the 2HCl attached to the molecule, plus 1-2 eq to drive the reaction.
Observation: Upon adding the base, the solution may become cloudy as DIPEA·HCl salts precipitate.[1] This is normal. The free amine of your pyrimidine is now in solution and reactive.
Scenario B: "I absolutely need the Free Base in DCM/THF for a sensitive reaction."
Recommendation: Use Heterogeneous Neutralization (The "Desalting" Trick) .
Since aqueous extraction is poor, use an inorganic base in a volatile solvent to trap the HCl, then filter.
Protocol:
Suspend the 4-(aminomethyl)pyrimidin-2-amine 2HCl in Methanol (MeOH) (approx. 10-20 mL/g).
Add 2.5 equivalents of Powdered Potassium Carbonate (K2CO3) .
Stir vigorously at Room Temperature for 2–4 hours.
Chemistry: The K2CO3 neutralizes the HCl, forming KCl (insoluble in MeOH) and CO2 gas.
Filter the mixture through a Celite pad to remove the solid KCl and excess Carbonate.
Evaporate the Methanol filtrate to dryness.
Resuspend the resulting residue in DCM or THF .
Note: A small amount of residual salt may remain.[2] Dry this organic solution with Na2SO4, filter again, and you have the free base in organic solvent.
Scenario C: "It precipitates immediately when I add my reagent."
Recommendation: Check your Order of Addition .
If you add an acid chloride or highly reactive electrophile directly to the salt suspension, it will not react.
Correct Workflow:
Dissolve/Suspend Amine 2HCl in solvent.
Add Organic Base (DIPEA/TEA).[3] Wait 10 minutes. Allow the deprotonation equilibrium to settle.
Add the Electrophile (slowly).
Decision Logic & Visualization
Use this decision tree to select the correct solvent system for your experiment.
Figure 1: Solubility Decision Tree. Green path indicates the preferred method for synthesis; Yellow path indicates the method for isolation.
Technical Data & FAQ
Solubility Profile Table
Solvent
2HCl Salt Solubility
Free Base Solubility
Notes
Water
High (>50 mg/mL)
High
Difficult to extract free base from water.
Methanol
Moderate
High
Best solvent for "desalting" workflows.
DMSO/DMF
Moderate
High
Best for reaction chemistry (heating helps).
DCM/CHCl3
Insoluble
Moderate
Only soluble after free-basing.
THF/Ether
Insoluble
Low/Moderate
Poor solubility even for free base; requires co-solvent.
Frequently Asked Questions
Q: Can I use NaOH to free-base this molecule?A: Technically yes, but practically no. If you dissolve the salt in water and add NaOH, the free amine forms. However, because the molecule is small and polar (contains multiple nitrogens), it prefers the water phase over DCM or Ethyl Acetate. You will lose 80-90% of your material in the aqueous waste. Use the Methanol/Carbonate method (Scenario B) instead.
Q: What is the pKa of this molecule?A: You are dealing with two distinct pKa values:
Aminomethyl group (Aliphatic): pKa ~9.5 – 10.0. This is the most basic site and the first to protonate.
Pyrimidine Ring Nitrogen: pKa ~3.0 – 4.0.
Implication: To fully free-base the molecule, your pH must be >11. To simply deprotonate the aliphatic amine for reaction, a base like DIPEA (pKa ~10-11) is sufficient.
Q: Can I store the free base?A: We recommend storing it as the 2HCl salt . The free base is sensitive to oxidation and CO2 absorption (forming carbamates) from the air. Generate the free base immediately before use.
References
PubChem Compound Summary. "4-(Aminomethyl)pyrimidin-2-amine dihydrochloride."[1] National Center for Biotechnology Information. Accessed March 2, 2026.[4] [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for amine salt solubility and pKa principles).
ResearchGate Community Discussion. "Desalting polar amine hydrochlorides for organic synthesis." ResearchGate.[2][5] Accessed March 2, 2026.[4] [Link]
"Removing excess HCl" usually refers to one of two distinct goals. Please identify your objective using the logic tree below to select the correct protocol.
Figure 1: Decision matrix for selecting the appropriate purification workflow.
Protocol 1: Removing Physical Excess (Purifying the Dihydrochloride)
Scenario: You have performed a deprotection (e.g., Boc-removal using 4M HCl in Dioxane) and isolated a hygroscopic "gum" or solid that smells of acid.[1][2][3] You need the stoichiometric
salt, not the free base.
The Science:
Excess HCl is volatile. However, it gets trapped in the crystal lattice or amorphous gum. Because the salt is highly polar, it holds onto water and acid tightly. We use azeotropic removal and trituration to break this interaction.[3]
Step-by-Step Procedure:
Dissolution (The Chaser):
Dissolve your crude gum in a minimal amount of Methanol (MeOH) .[3]
Why: MeOH dissolves the salt but allows for co-evaporation.
Azeotropic Evaporation:
Add Toluene (3x volume relative to MeOH).
Rotary evaporate at 40°C.
Mechanism:[1][3][4][5] Toluene forms a binary azeotrope with residual water and helps "carry" HCl gas out of the matrix.
Repeat: Perform this step 2–3 times. The gum should start turning into a foam.
Result: The stoichiometric salt is insoluble in ether, while free HCl and non-polar organic impurities remain in solution.
Filter the white solid under Nitrogen (to prevent moisture absorption).
Lyophilization (The Gold Standard):
If the solid remains sticky, dissolve in Milli-Q water , freeze, and lyophilize (freeze-dry) overnight.
Note: HCl is volatile under high vacuum (
mbar).[3] This yields a fluffy, stoichiometric powder.
Protocol 2: Converting to Free Base (Neutralization)[2][3]
Scenario: You need the neutral amine for a nucleophilic substitution or coupling reaction.
The Trap (Warning):
Do NOT use a standard aqueous workup (e.g., add
, extract with DCM).
Reason: 4-(aminomethyl)pyrimidin-2-amine is a small, highly polar molecule.[1][2][3] The free base is water-soluble .[1][2][3][6] If you neutralize in water and try to extract with DCM, your product will stay in the aqueous layer, and you will lose it.
Isolation: Concentrate the eluate. You will obtain the free base.[8]
Storage Alert: The free base may absorb
from the air (forming carbamates). Store under Argon at -20°C.
Troubleshooting & FAQs
Q1: I tried neutralizing with
and extracting with EtOAc, but my yield is <10%. Where is my product?A: Your product is in the water layer.
Explanation: The polar surface area (PSA) of this molecule is high (
). The partition coefficient () is likely near or below zero.
Fix: If you must use liquid extraction, saturate the aqueous layer with
(salting out) and use n-Butanol or IPA/Chloroform (1:3) as the extraction solvent.[2][3] These are more polar than EtOAc and can pull the amine out of water.
Q2: The solid turns into a liquid when I weigh it. Is it degrading?A: It is likely deliquescent (absorbing moisture until it dissolves).[3]
Fix: Handle the salt in a glovebox or a dry room. Store in a desiccator. If it has liquefied, re-dissolve in water and lyophilize (Protocol 1, Step 4).
Q3: Can I use Triethylamine (
) to neutralize it in situ?A: Yes, for many reactions.[3]
Protocol: If you are doing an amide coupling or SNAr, suspend the
salt in DMF or DMSO and add 3–4 equivalents of DIPEA or . The resulting triethylammonium chloride salt usually does not interfere with standard couplings (HATU/EDC).
Q4: How do I determine if I have the Mono- or Dihydrochloride?A: Elemental Analysis (Combustion) is best, but Silver Nitrate Titration is faster.[1][2][3]
to Product (by HPLC/UV) should be 2.0 for dihydrochloride.[1][2]
References
Armarego, W. L. F., & Chai, C. L. L. (2013).[3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] (Standard protocols for drying and purifying amine salts).
PubChem. (n.d.).[3][9] Compound Summary: 4-(Aminomethyl)pyrimidin-2-amine.[1][2][3][10] National Library of Medicine. Retrieved from [Link]
Banda, R., et al. (2015).[3][11] Liquid Extraction of Hydrochloric Acid. Periodica Polytechnica Chemical Engineering.[3] (Mechanisms of HCl removal via amine complexation).
For further assistance, please reply with your specific downstream application (e.g., "I am trying to react this with an acid chloride").
Technical Support Center: Managing the Hygroscopicity of 4-(Aminomethyl)pyrimidin-2-amine Dihydrochloride
Executive Overview 4-(Aminomethyl)pyrimidin-2-amine dihydrochloride is a highly versatile pyrimidine building block frequently utilized in the synthesis of complex molecules, including kinase inhibitors and targeted ther...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
4-(Aminomethyl)pyrimidin-2-amine dihydrochloride is a highly versatile pyrimidine building block frequently utilized in the synthesis of complex molecules, including kinase inhibitors and targeted therapeutic agents[1]. While the dihydrochloride salt form is engineered to provide enhanced baseline stability and aqueous solubility compared to its free base, it introduces a significant handling liability: extreme hygroscopicity[1]. This technical guide provides researchers and drug development professionals with the mechanistic insights and self-validating protocols necessary to maintain the chemical integrity of this compound from storage to benchtop execution.
Frequently Asked Questions: The Causality of Hygroscopicity
Q: Why does 4-(aminomethyl)pyrimidin-2-amine dihydrochloride rapidly degrade into a sticky paste when left on the benchtop?A: This phase transition is driven by the compound's Deliquescence Relative Humidity (DRH). As a dihydrochloride salt, the molecule possesses multiple protonated amine centers and chloride counterions, creating a highly polar crystal lattice with strong hydrogen-bonding affinity[1]. When the ambient laboratory relative humidity (RH) exceeds the salt's DRH, thermodynamic forces drive atmospheric water vapor to condense onto the crystal surface. This causes the solid to dissolve into a saturated solution droplet—a process known as deliquescence[2]. This is not a melting process, but a moisture-induced physical degradation that severely complicates material handling[3].
Q: How does this hygroscopic nature compromise my downstream synthetic workflows?A: The primary failure mode is stoichiometric inaccuracy. As the salt absorbs water, its effective molecular weight increases dynamically. Weighing 100 mg of a deliquesced salt may actually deliver significantly less of the active pyrimidine synthon, leading to stoichiometric imbalances in complex syntheses[1][2]. Furthermore, in anhydrous reactions (e.g., cross-coupling), this hidden water acts as a nucleophile, prematurely quenching sensitive catalysts or degrading reagents[4].
Troubleshooting Guide: Benchtop Challenges
Q: My reagent bottle contains hard, fused clumps instead of a free-flowing powder. How did this happen, and how do I fix it?A:
Root Cause: This is caused by a cyclic environmental fluctuation known as efflorescence. When the lab humidity temporarily spiked above the DRH, the surface of the particles absorbed water and partially dissolved. When the humidity subsequently dropped below the Efflorescence Relative Humidity (ERH), the water evaporated, and the salt recrystallized, fusing the particles together at their contact points[2].
Resolution: Do not forcefully crush the clumps in the open air, as this exposes fresh surface area to moisture. Instead, transfer the bottle to a controlled-environment glovebox (RH < 20%). Use a sterile, dry spatula to gently break the bridges. For severe caking, follow the desiccation protocol below to drive off the interstitial moisture before mechanical disruption[2][4].
Q: The mass reading on my microbalance continuously drifts upward while weighing. How can I obtain an accurate measurement?A:
Root Cause: The salt is actively scavenging moisture from the ambient air during the weighing process, causing a dynamic mass increase[3].
Resolution: Implement a rapid weighing protocol using low-static, moisture-resistant weighing paper[2]. For highly precise stoichiometric requirements, bypass open-air weighing entirely by using pre-filled reaction vials prepared inside an isolation chamber or glovebox[4].
Quantitative Storage & Handling Parameters
To prevent moisture-induced degradation, adhere to the following environmental thresholds when storing and handling 4-(aminomethyl)pyrimidin-2-amine dihydrochloride:
Parameter
Recommended Threshold
Mechanistic Rationale
Storage Temperature
2°C to 8°C (Sealed)
Minimizes the thermal energy available for solid-state degradation and hydrolysis[1][5].
Relative Humidity (RH)
< 30% (Controlled)
Keeps ambient moisture well below the anticipated DRH, preventing deliquescence and caking[2][5].
Primary Container
Airtight Glass/HDPE
Provides a strict physical barrier against atmospheric water vapor permeation[3][5].
Micro-environment
Silica Gel Desiccant
Scavenges trace moisture trapped within the secondary storage container headspace[2].
Handling Atmosphere
Inert Gas (N₂, Ar)
Prevents both moisture uptake and potential oxidative degradation of the amine groups during active handling[4].
Expertise & Experience: Drying hygroscopic hydrochloride salts requires careful thermal management. Excessive heat can cause the loss of HCl gas, degrading the dihydrochloride salt back to the free base. This protocol utilizes a moderate-temperature vacuum approach coupled with a self-validating blank system to ensure the mass loss recorded is purely water desorption, not balance drift or ambient interference[2].
Step 1: System Initialization & Blank Preparation
Prepare two identical glass scintillation vials. Label one "Sample" and the other "Blank". The inclusion of the blank is the core of this self-validating system; it accounts for any moisture adsorbed onto the glass surface or microbalance fluctuations caused by ambient lab conditions[2].
Step 2: Baseline Gravimetry
Weigh both the Sample and Blank vials on an analytical microbalance. Record the initial masses (
and ).
Step 3: Sample Loading (Minimize Exposure)
Rapidly transfer approximately 50-100 mg of the caked 4-(aminomethyl)pyrimidin-2-amine dihydrochloride into the Sample vial. Record the new mass (
). The initial mass of the wet salt is .
Step 4: Vacuum Desiccation
Place both vials (uncapped) into a vacuum oven. Apply a deep vacuum (≤ 10 mbar) and heat to a moderate 60°C. Caution: Ensure the oven is vented to a fume hood, as trace HCl vapors may be released during the drying of hydrochloride salts[2]. Maintain these conditions for 12-24 hours.
Step 5: Controlled Cooling
Break the vacuum with dry Nitrogen gas (N₂). Immediately transfer both vials into a desiccator containing fresh phosphorus pentoxide (
) or indicating silica gel. Allow the vials to cool to room temperature (approximately 30 minutes).
Step 6: Final Gravimetric Validation
Reweigh the Blank vial (
) and the Sample vial ().
Self-Validation Check: Calculate the drift of the blank:
.
If
mg, the atmospheric control during weighing was compromised, and the data must be discarded. If the system is validated ( mg), calculate the true dry mass of the salt:
The difference between
and represents the exact moisture content successfully removed from the reagent.
Handling Workflow Visualization
Workflow for handling hygroscopic dihydrochloride salts based on ambient relative humidity.
Technical Support Center: Handling 4-(aminomethyl)pyrimidin-2-amine Dihydrochloride in Moisture-Sensitive Reactions
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 4-(aminomethyl)pyrimidin-2-amine dihydrochloride. This guide is designed for researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 4-(aminomethyl)pyrimidin-2-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in moisture-sensitive synthetic applications. As a dihydrochloride salt, this reagent offers enhanced stability and solubility but demands rigorous handling to prevent moisture contamination, which can compromise reaction outcomes.[1] This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and properties of 4-(aminomethyl)pyrimidin-2-amine dihydrochloride.
Q1: Why is 4-(aminomethyl)pyrimidin-2-amine dihydrochloride so sensitive to moisture?
A: The sensitivity arises from its nature as a hydrochloride salt. Amine hydrochlorides are often hygroscopic, meaning they readily attract and absorb moisture from the atmosphere.[2][3] The two hydrochloride moieties increase the polarity and ionic character of the molecule, enhancing its affinity for water molecules through strong ion-dipole interactions. This absorbed water can act as an unwanted reactant in many sensitive organic reactions.
Q2: How should I properly store the reagent upon receipt and after opening?
A: Proper storage is the first line of defense against moisture contamination.
Unopened: Keep the manufacturer's container tightly sealed and store at the recommended temperature, typically 2-8°C.[4]
Opened: After opening, the reagent should be stored in a desiccator containing an active desiccant (e.g., Drierite or molecular sieves) under an inert atmosphere if possible (e.g., inside a nitrogen-filled glove box or a desiccator that has been backfilled with nitrogen). The 2-8°C storage condition should be maintained.
Q3: What are the visible signs that my reagent has absorbed moisture?
A: A dry, high-purity sample of 4-(aminomethyl)pyrimidin-2-amine dihydrochloride should be a free-flowing crystalline solid. Visual indicators of moisture absorption include:
Clumping: The powder loses its fine, free-flowing consistency and begins to form lumps.
"Wet" Appearance: The solid may appear damp or darken in color.
Paste/Syrup Formation: In cases of significant moisture absorption, the solid can deliquesce into a sticky paste or a thick syrup.[5]
Q4: Can I use the reagent directly from the bottle for a moisture-sensitive reaction?
A: It is strongly discouraged. Even with careful storage, some degree of moisture exposure is inevitable once a bottle is opened. For reactions that are sensitive to water (e.g., those involving organometallics, strong bases, or highly reactive electrophiles like acyl chlorides), the reagent must be rigorously dried immediately prior to use.
Q5: What is the most reliable method to determine the water content of my reagent or solvent?
A: The gold standard for accurately quantifying water content is Karl Fischer (KF) titration .[6][7] This method is highly specific to water and can provide precise results.
Volumetric KF Titration: Best for samples with water content above 0.1%.[8]
Coulometric KF Titration: Ideal for trace amounts of water, typically in the range of 10 to 1,000 ppm.[8]
Regularly verifying the water content of your anhydrous solvents and the dried reagent via KF titration is a critical step for ensuring reproducibility.[9]
Section 2: Core Protocols for Anhydrous Conditions
Successful use of 4-(aminomethyl)pyrimidin-2-amine dihydrochloride in sensitive applications hinges on two factors: drying the reagent effectively and maintaining a rigorously anhydrous reaction environment.
Protocol 1: Drying the Reagent
Simply placing the hygroscopic salt in a vacuum oven is often insufficient due to the tightly bound nature of water. The following methods are more robust.
Method A: Azeotropic Distillation (Preferred for larger quantities)
This method actively removes water by forming a low-boiling azeotrope with an immiscible solvent. Toluene is a common choice.
Step-by-Step Methodology:
Setup: Assemble a flame-dried or oven-dried apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all joints are well-sealed. The entire setup should be under a positive pressure of inert gas (Nitrogen or Argon).[10][11]
Charging the Flask: To the round-bottom flask, add the 4-(aminomethyl)pyrimidin-2-amine dihydrochloride and a sufficient volume of anhydrous toluene to create a mobile slurry.
Azeotropic Removal: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. Water, being denser than toluene, will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask.
Completion: Continue the reflux until no more water collects in the trap. This indicates the reagent is dry.
Isolation: Allow the apparatus to cool completely under the inert atmosphere. The toluene can be removed via filtration through a Schlenk filter or by cannula, followed by drying the solid under high vacuum to remove residual solvent.[5]
Method B: High-Vacuum Drying with Heat
This method is suitable for smaller quantities but requires careful temperature control to avoid decomposition.
Step-by-Step Methodology:
Preparation: Place the reagent in a flame-dried Schlenk flask.
Drying: Gently heat the flask (e.g., in an oil bath, temperature well below any known decomposition point) while applying a high vacuum (e.g., <1 mmHg). A liquid nitrogen trap should be placed between the flask and the pump to collect the water.
Duration: Maintain the heat and vacuum for several hours (e.g., 12 hours) or until the pressure reading stabilizes at a low value.[5]
Storage: After drying, break the vacuum by backfilling the flask with a dry inert gas. The reagent should be stored and handled exclusively under an inert atmosphere.
Protocol 2: Setting Up a Moisture-Sensitive Reaction
This protocol outlines the essential workflow for creating and maintaining an inert atmosphere for your reaction.
Step-by-Step Methodology:
Glassware Preparation: All glassware (flasks, condenser, addition funnels, stir bars) must be rigorously dried by placing them in a laboratory oven (125-140°C) overnight.[11][12]
Apparatus Assembly: Assemble the hot glassware quickly while flushing with a stream of dry inert gas (Nitrogen or Argon). This prevents atmospheric moisture from adsorbing onto the cooled surfaces.[11] Seal all joints with high-vacuum grease and secure with clips. Cap all openings with rubber septa.[10]
Establish Inert Atmosphere: Connect the assembled apparatus to a Schlenk line or a dual-manifold system with an inert gas inlet and a vacuum line. Purge the vessel by evacuating it and backfilling with inert gas. Repeat this "purge cycle" at least three times. For a simpler setup, a balloon filled with inert gas can be used to maintain positive pressure.[13]
Reagent Addition (Solid): Add the pre-dried 4-(aminomethyl)pyrimidin-2-amine dihydrochloride to the reaction flask under a positive flow of inert gas. This is best performed in a glove box or by briefly removing a septum while maintaining a strong counterflow of gas.[14]
Solvent/Reagent Addition (Liquid): Add anhydrous solvents and liquid reagents using a dry, gas-tight syringe or a cannula.[10][11] Before drawing up the liquid, flush the syringe with inert gas.[13] Pierce the septum of the reaction flask with the needle and add the liquid.
Diagram: Workflow for Anhydrous Reaction Setup
Caption: A logical workflow for setting up a moisture-sensitive experiment.
Section 3: Troubleshooting Guide
Even with careful preparation, issues can arise. This guide addresses common problems and provides logical solutions.
Problem 1: Low or No Product Yield
Possible Cause A: Reagent Deactivation by Water.
Causality: Water is a nucleophile and can compete with your amine. More critically, in many coupling reactions (e.g., acylations, sulfonations), water will rapidly hydrolyze the electrophilic partner (e.g., acyl chloride, sulfonyl chloride) to an unreactive carboxylic or sulfonic acid.[15] This acid can then be neutralized by the amine base, forming a stable salt and halting the desired reaction.
Solution:
Verify Dryness: Before starting, perform a Karl Fischer titration on an aliquot of your solvent to ensure its water content is below your process limit (e.g., <50 ppm).
Re-dry Reagent: If the solvent is dry, the amine salt is the likely source of water. Re-dry the 4-(aminomethyl)pyrimidin-2-amine dihydrochloride using one of the robust methods in Protocol 1.
Check Other Reagents: Ensure all other reagents, especially bases and additives, are anhydrous.
Possible Cause B: Insufficient Base/Incorrect Stoichiometry.
Causality: The starting material is a dihydrochloride salt. This means two equivalents of a base are required to neutralize the HCl and liberate the free diamine for reaction. If you only add enough base to deprotonate one amine, or if the base is not strong enough, your nucleophile will not be fully available for the reaction.
Solution:
Stoichiometry Check: Ensure you are using at least 2.0 equivalents of base relative to the amine dihydrochloride salt. Often, a slight excess (e.g., 2.1-2.2 equivalents) is beneficial.
Base Strength: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). In some cases where a stronger base is needed, a reagent like DBU may be considered, but compatibility must be checked.
Diagram: Competing Reaction Pathways in the Presence of Water
Caption: Water hydrolyzes the electrophile, leading to a dead-end salt formation.
Problem 2: Inconsistent Results / Poor Reproducibility
Possible Cause: Variable Ambient Humidity and Handling.
Causality: Day-to-day variations in laboratory humidity can significantly alter the amount of moisture introduced during reagent weighing and transfer. A procedure that works on a dry winter day may fail during a humid summer spell. Inconsistent technique (e.g., speed of transfer, effectiveness of inert gas blanket) is also a major contributor.
Solution:
Standardize Procedures: Adhere strictly to the protocols for drying and reaction setup for every experiment. Do not take shortcuts.
Use a Glove Box: For the most sensitive reactions, weighing and adding the reagent inside a glove box with a controlled, low-moisture atmosphere (<10 ppm H₂O) is the best way to ensure reproducibility.[2]
Pre-filled Vials: If a glove box is unavailable, consider preparing multiple, single-use vials of the dried reagent under an inert atmosphere. This avoids repeatedly opening the main stock bottle.[2]
Section 4: Data & Reference Tables
Table 1: Physicochemical Properties of 4-(aminomethyl)pyrimidin-2-amine Dihydrochloride
Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]
PMC. (n.d.). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. [Link]
Utah Tech University. Water Sensitive Reactions. [Link]
Burfield, D. R., Smithers, R. H., & Tan, A. S. C. (1981). Desiccant Efficiency in Solvent and Reagent Drying. 5. Amines. The Journal of Organic Chemistry, 46(4), 629–631. [Link]
Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. [Link]
Chemistry LibreTexts. (2020, July 1). 23.3: Reactions of amines. [Link]
ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?[Link]
Sciencemadness Discussion Board. (2007, October 11). drying the water out of hygroscopic crystals. [Link]
mass spectrometry fragmentation pattern of 4-(aminomethyl)pyrimidin-2-amine
Technical Comparison Guide: High-Resolution Orbitrap vs. Triple Quadrupole MS for the Characterization of 4-(Aminomethyl)pyrimidin-2-amine Executive Summary 4-(Aminomethyl)pyrimidin-2-amine is a highly versatile pyrimidi...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Comparison Guide: High-Resolution Orbitrap vs. Triple Quadrupole MS for the Characterization of 4-(Aminomethyl)pyrimidin-2-amine
Executive Summary
4-(Aminomethyl)pyrimidin-2-amine is a highly versatile pyrimidine building block frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics. Accurate mass spectrometry (MS) characterization of its fragmentation pattern is essential for structural elucidation, metabolite identification, and pharmacokinetic (PK) profiling. This guide objectively compares the analytical performance of High-Resolution Accurate Mass (HRAM) Orbitrap Mass Spectrometry against Triple Quadrupole (QqQ) Mass Spectrometry for the characterization and quantification of this critical synthon.
Mechanistic Causality of Fragmentation
To effectively compare MS platforms, one must first understand the intrinsic gas-phase chemistry of 4-(aminomethyl)pyrimidin-2-amine. Under positive Electrospray Ionization (ESI+), the molecule readily forms a protonated molecular ion[M+H]⁺ at m/z 125.08[1]. The thermodynamic site of protonation dictates the subsequent collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) pathways:
Loss of Ammonia (-17 Da): Protonation preferentially occurs at the highly basic primary aliphatic amine (the aminomethyl group). Upon collisional activation, the C-N bond cleaves, expelling neutral NH₃ to yield a highly stabilized fragment at m/z 108.06[1].
Pyrimidine Ring Cleavage (-27 Da): Alternatively, protonation at the pyrimidine ring nitrogens triggers ring contraction and the characteristic expulsion of hydrogen cyanide (HCN), generating a fragment at m/z 98.07[2].
Homolytic α-Cleavage (-30 Da): A less dominant but structurally diagnostic pathway involves the homolytic cleavage of the C-C bond adjacent to the pyrimidine ring, resulting in the loss of a •CH₂NH₂ radical and the formation of a radical cation at m/z 95.05[1].
Sequential Fragmentation: The m/z 108.06 fragment can undergo further ring contraction via the loss of HCN to yield an m/z 81.05 fragment[1].
Product Comparison: HRAM Orbitrap vs. Triple Quadrupole (QqQ)
When selecting an analytical platform for 4-(aminomethyl)pyrimidin-2-amine, the choice between HRAM and QqQ depends entirely on whether the primary goal is structural discovery or high-throughput quantification.
HRAM Orbitrap MS (e.g., Thermo Q Exactive series):
Performance: Delivers ultra-high resolving power (>140,000 FWHM) and sub-ppm mass accuracy[3].
Advantage: Essential for structural elucidation. The exact mass capabilities allow researchers to unambiguously differentiate the loss of •CH₂NH₂ (-30.0344 Da) from the isobaric loss of NO (-29.9979 Da), which is impossible on a low-resolution instrument.
Triple Quadrupole MS (e.g., Agilent 6400 series or Waters Xevo):
Performance: Operates at unit mass resolution but excels in rapid polarity switching and ultra-fast dwell times (e.g., <1 ms).
Advantage: The gold standard for targeted quantification. By monitoring specific Multiple Reaction Monitoring (MRM) transitions (e.g., 125.1 → 108.1 and 125.1 → 81.1), the QqQ achieves superior signal-to-noise ratios, making it ideal for detecting trace levels of the compound in complex biological matrices[1].
Quantitative Performance Comparison
Data represents typical experimental performance for low-molecular-weight pyrimidine amines.
To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating system using a stable isotope-labeled internal standard (SIL-IS) and orthogonal chromatographic retention checks.
Step 1: Sample Preparation & Matrix Spiking
Prepare a 1 mg/mL stock solution of 4-(aminomethyl)pyrimidin-2-amine dihydrochloride in 50% LC-MS grade Methanol/Water.
Spike the sample with a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled analog) at a constant concentration of 50 ng/mL. Causality: This acts as a self-validating control to mathematically correct for matrix suppression effects during ESI ionization.
Perform serial dilutions in matrix to generate a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
Step 2: Chromatographic Separation (HILIC)
Causality: Because 4-(aminomethyl)pyrimidin-2-amine is a highly polar diamine, standard Reversed-Phase (C18) chromatography will result in poor retention and ion suppression at the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal retention mechanisms (hydrogen bonding and ionic interactions) to retain the polar analyte, ensuring it elutes away from early-eluting matrix suppressors.
Utilize a HILIC column (e.g., Waters Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3 to ensure full protonation of both amines).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Run a gradient from 90% B to 50% B over 5 minutes.
Step 3: MS/MS Optimization and Breakdown Curve Generation
Infuse the 1 µg/mL standard directly into the MS source at 10 µL/min.
Isolate the [M+H]⁺ precursor at m/z 125.1.
Ramp the Collision Energy (CE) from 10 eV to 50 eV in 5 eV increments.
Self-Validation: Plot the intensity of the precursor and all product ions against the CE to generate a breakdown curve. The intersection of the decaying precursor ion trace and the rising product ion traces validates the precursor-product relationship and identifies the absolute optimal CE without relying on theoretical predictive models. The optimal CE for the quantifier transition (125.1 → 108.1) is typically found at ~15-20 eV, while the qualifier transition (125.1 → 81.1) requires higher energy (~30 eV)[1].
Mandatory Visualization: Fragmentation Pathway
Proposed ESI-MS/MS fragmentation pathways for 4-(aminomethyl)pyrimidin-2-amine.
References[2] Title: Mass spectral fragmentation modes of pyrimidine derivatives
Comparative Guide: Optimizing IR Spectroscopy for Pyrimidine Amine Salt Characterization
Executive Summary In drug development, pyrimidine amine salts (e.g., hydrochlorides, mesylates) are ubiquitous due to their enhanced solubility compared to free bases. However, characterizing them via Infrared (IR) spect...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In drug development, pyrimidine amine salts (e.g., hydrochlorides, mesylates) are ubiquitous due to their enhanced solubility compared to free bases. However, characterizing them via Infrared (IR) spectroscopy presents distinct challenges: hygroscopicity , polymorphism , and ion-exchange artifacts .
This guide objectively compares the two dominant sampling techniques—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —specifically for pyrimidine salts. While KBr remains the historical "gold standard" for resolution, experimental evidence suggests that ATR is often the superior choice for routine salt characterization to maintain chemical integrity, provided that refractive index corrections are understood.
Part 1: The Spectral Landscape – Identifying the Salt
Before selecting a technique, one must understand the spectral signature of salt formation. The protonation of the pyrimidine ring nitrogen or the exocyclic amine induces specific shifts.
The "Salt Broadening": Formation of ammonium species ( or ) creates strong H-bonding networks, broadening the peak and shifting it to lower energy.
C=N Ring Stretch
1570–1600
1610–1650
Bond Stiffening: Protonation of the ring nitrogen increases the double-bond character of the adjacent C=N bonds due to resonance stabilization.
Ring Breathing
990–1000
1000–1020
Mass/Rigidity Effect: The ring becomes more rigid upon salt formation, slightly blueshifting the breathing mode.
Anion Bands
Absent
Variable
Sulfate (~1100 cm⁻¹), Mesylate (~1040, 1190 cm⁻¹). Halides (Cl⁻, Br⁻) are IR transparent but affect lattice vibrations (<400 cm⁻¹).
Part 2: Technique Comparison – ATR vs. Transmission (KBr)
This section evaluates the two methods based on Data Fidelity , Sample Integrity , and Workflow Efficiency .
Attenuated Total Reflectance (ATR)
Method: Sample is pressed against a high-refractive-index crystal (Diamond or ZnSe). The IR beam penetrates a few microns via an evanescent wave.[1]
Pros:
No Ion Exchange: The sample remains pure. There is no matrix (like KBr) to react with.
Speed: <1 minute per scan.
Moisture Control: Minimal exposure to atmospheric water during prep.
Cons:
Peak Shifts: Due to "Anomalous Dispersion," peaks can shift 2–5 cm⁻¹ lower compared to transmission, especially for high-refractive-index samples.
Intensity Distortion: Penetration depth (
) is proportional to wavelength ().[2] Lower wavenumber peaks appear artificially intense.[3]
Transmission (KBr Pellet)
Method: Sample is ground with Potassium Bromide (KBr) and pressed into a transparent disc.[1][4]
Pros:
Resolution: True absorption spectrum; excellent for resolving fine splitting in polymorphs.
Library Compatibility: Most historical databases are built on transmission data.
Cons:
Hygroscopicity (Critical Failure Mode): KBr is hygroscopic.[1] It attracts water, creating a broad O-H band at 3400 cm⁻¹ that obscures the crucial N-H salt region.
Pressure-Induced Polymorphism: The high pressure (10 tons) required to form a pellet can induce phase transitions in metastable drug salts.
Ion Exchange: A hydrochloride salt (
) can react with the matrix () to form and . This alters the spectrum completely.
Comparative Data Summary
Feature
ATR (Diamond)
Transmission (KBr)
Verdict for Pyrimidine Salts
N-H Region Clarity
High (if crystal is dry)
Low (Water interference common)
ATR Wins
Chemical Stability
Inert
Reactive (Ion Exchange risk)
ATR Wins
Peak Position Accuracy
Requires Correction
High (Native)
KBr Wins (for publication)
Sample Recovery
Yes
No (Destructive)
ATR Wins
Part 3: Visualizing the Decision Logic
The following diagrams illustrate the decision-making process and the chemical mechanism of salt formation.
Diagram 1: Method Selection Workflow
Caption: Decision matrix for selecting the optimal IR technique based on sample hygroscopicity and chemical stability.
Diagram 2: Pyrimidine Salt Formation Mechanism
Caption: Mechanistic flow showing the transformation of spectral features upon protonation of the pyrimidine base.
Part 4: Validated Experimental Protocol (ATR Method)
This protocol is designed to minimize the "Christiansen effect" and ensure reproducibility when using ATR for pyrimidine salts.
Accessory: Single-bounce Diamond ATR (preferred for durability and chemical inertness).
Solvent: Isopropanol (HPLC Grade) for cleaning.
Step-by-Step Workflow
System Validation (Self-Check):
Run a "Background" scan with the anvil raised. Ensure the region 2500–2000 cm⁻¹ (Diamond absorption) is ratioed out correctly.
Criterion: Baseline noise should be <0.1% T.
Sample Preparation (The "Dry-State" Technique):
Do not grind the salt excessively; fine powdering can increase surface area for moisture uptake.
Place a small amount (~2 mg) of the pyrimidine salt directly onto the center of the crystal.
Application of Pressure:
Lower the anvil. Apply pressure until the live spectral preview shows saturated peaks (absorbance ~0.5–0.8 AU).
Critical Step: If the peaks continue to grow without added pressure, the sample is flowing (cold flow) or absorbing water. Stop and purge with Nitrogen.
Data Acquisition:
Resolution: 4 cm⁻¹.
Scans: 32 (sufficient for S/N ratio > 500:1).
Correction: Apply "ATR Correction" (software algorithm) to adjust relative intensities to match Transmission libraries.
Post-Run Cleaning:
Wipe with dry Kimwipe first, then Isopropanol.
Why? Adding solvent to a salt residue on the crystal can create a corrosive brine that may damage ZnSe crystals (though Diamond is safe).
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Comparison & Protocol Guide
Audience: Pharmaceutical Researchers, Analytical Scientists, and Process Chemists
Focus: Organic Elemental Analysis (CHN/Cl) for Salt Stoichiometry Confirmation
Executive Summary: The Dihydrochloride Paradox
In drug development, confirming the stoichiometry of a dihydrochloride salt (
) is a critical quality attribute (CQA). While NMR confirms the organic backbone, Organic Elemental Analysis (OEA) is the primary method for validating the salt ratio.
However, dihydrochloride salts present a unique analytical paradox:
Hygroscopicity: The ionic lattice often aggressively absorbs atmospheric moisture, artificially lowering carbon/nitrogen percentages.
Volatility: Aggressive drying to remove water can strip
from the lattice, altering the very stoichiometry you are trying to measure.
This guide compares the three primary calibration strategies for handling these salts, supported by experimental protocols to distinguish between "wet" samples and true stoichiometric failure.
The Mechanics of Failure: Why Standard Protocols Fail
Before selecting a standard, one must understand the error modes specific to hydrochloride salts.
Diagram 1: The Hygroscopic/Volatility Error Cycle
This diagram illustrates how environmental handling creates false negatives in salt stoichiometry.
Caption: The cycle shows how improper handling leads to either mass dilution (water uptake) or stoichiometric degradation (HCl loss), both resulting in specification failure.
Comparative Analysis of Calibration Standards
To accurately analyze a dihydrochloride, you must calibrate the combustion analyzer (CHN) and the titration/sensor cell (Cl/S). Below is a comparison of the three dominant strategies.
Option A: The "Universal" Standard (Acetanilide)
Best For: Routine CHN analysis of stable, non-hygroscopic organics.
Description: NIST SRM 141e (Acetanilide) is the industry gold standard for C, H, and N calibration.
Pros:
Traceability: Directly traceable to NIST/ISO standards.
Stability: Non-hygroscopic; stable on the benchtop.
No Halogens: Contains zero Chlorine. Requires a secondary standard (e.g., p-Chlorobenzoic acid) for the Cl channel.
Matrix Mismatch: Combustion characteristics differ significantly from ionic salts.
Option B: The "Matrix-Matched" Standard (Sulfanilamide/BBOT)
Best For: Sulfur-containing drugs or when matching N/C ratios closer to the analyte.
Description: Sulfanilamide is often used as a secondary standard.
Pros:
Heteroatoms: Contains Sulfur and Nitrogen, bridging the gap between simple organics and complex drugs.
Cons:
Still No Chlorine: Does not solve the Cl calibration issue for hydrochlorides.
Solubility: Different melting points can affect flash combustion timing compared to ionic salts.
Option C: The "Hybrid" Strategy (Acetanilide + S-Benzyl-thiuronium Chloride)
Best For: Dihydrochloride Salts.
Description: This method uses Acetanilide for C/H/N and a specific stable chloride salt (like S-Benzyl-thiuronium chloride or p-Chlorobenzoic acid) to calibrate the halogen detector.
Pros:
Full Coverage: Calibrates all four elements (C, H, N, Cl) relevant to the salt.
Cl Stability: These specific chloride standards are chosen because they hold their Cl tightly, unlike the analyte.
To ensure trustworthiness, this protocol includes a "Water Correction Loop" to mathematically distinguish between moisture error and synthesis error.
Step 1: The "Dual-Path" Weighing
Do not rely on the combustion analyzer alone. You must run a parallel Water Content (KF) or Loss on Drying (LOD) test.
Isolate Sample: Take 100 mg of the dihydrochloride salt.
Split:
Aliquot A (Combustion): 2–3 mg into a tin capsule. Do not crimp immediately if drying.
Aliquot B (Water): 10–20 mg for Karl Fischer titration.
Step 2: The "Soft-Dry" Technique
Dihydrochlorides lose HCl at high temperatures.
Method: Place open tin capsules in a vacuum oven at 40–50°C (not 100°C) under full vacuum for 4 hours.
Crimping: Crimp capsules inside a glove box or immediately upon removal to prevent re-absorption.
Step 3: The Correction Calculation
If drying is impossible (due to extreme volatility), analyze the sample "as is" and apply the Water Correction Factor (WCF).
Diagram 2: The Decision Workflow
Follow this logic to select the correct standard and processing method.
Caption: Decision tree for selecting standards and sample preparation based on salt stability and data requirements.
Troubleshooting & Acceptance Criteria
The
Rule
The FDA and general scientific publications typically accept a tolerance of
absolute difference from theoretical values for C, H, and N.
Common Failure Modes for Dihydrochlorides
Low Cl, High C/N: You over-dried the sample, stripping HCl. The organic backbone remains, increasing the relative weight % of C and N while Cl drops.
Low Cl, Low C/N: The sample is wet. Water adds weight but no C, N, or Cl, diluting all results equally.
High Cl: Rare. Usually indicates trapped solvent (DCM/Chloroform) or excess HCl trapped in the lattice (non-stoichiometric solvate).
References
National Institute of Standards and Technology (NIST). (2023). Certificate of Analysis: Standard Reference Material® 141e - Acetanilide.[1][3][4][Link]
International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities.[Link]
Comparative Guide: Reactivity of Pyrimidine vs. Pyridine Aminomethyl Derivatives
This guide provides an in-depth technical comparison of pyrimidine and pyridine aminomethyl derivatives, designed for medicinal chemists and process scientists.[1][2][3][4] It synthesizes physicochemical data, reactivity...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of pyrimidine and pyridine aminomethyl derivatives, designed for medicinal chemists and process scientists.[1][2][3][4] It synthesizes physicochemical data, reactivity profiles, and practical synthetic methodologies.[1][2][3]
Executive Summary
In drug design, the choice between a 2-(aminomethyl)pyridine and a 2-(aminomethyl)pyrimidine scaffold is often a trade-off between basicity/nucleophilicity and physicochemical properties (solubility/lipophilicity).[1][4][5]
Pyridine derivatives are more basic (pKa ~8.[1][2][4][5][6][7]8) and more nucleophilic, making them easier to couple in standard amide syntheses but potentially more prone to off-target hERG binding due to higher lipophilicity and basicity.[1][2][3][5]
Pyrimidine derivatives are less basic (pKa ~7.5–8.0), significantly more hydrophilic (lower LogP), and possess a more electron-deficient ring system.[1][2][3] This reduces their nucleophilicity in coupling reactions, often requiring optimized conditions, but offers superior metabolic stability and reduced lipophilicity.[1][2][3]
Physicochemical Profile & Structural Analysis
The introduction of a second nitrogen atom in the pyrimidine ring drastically alters the electronic landscape of the aminomethyl group compared to the pyridine analog.[6]
Comparative Data Table
Property
2-(Aminomethyl)pyridine
2-(Aminomethyl)pyrimidine
Impact on Drug Design
Structure
Monocyclic, 1 Nitrogen
Monocyclic, 2 Nitrogens (1,3-position)
Pyrimidine is more electron-deficient.[1][2][4][5]
Pyrimidine amine is less protonated at physiological pH.[1][2][5][6]
Ring pKa (N-H+)
5.23 (Pyridine ring)
1.1 – 1.3 (Pyrimidine ring)
Pyrimidine ring is far less basic; rarely protonated at pH 7.[1][2][4][5]4.
LogP (Octanol/Water)
-0.4
-0.9
Pyrimidine improves water solubility and lowers permeability.[1][2][4][5][6]
Nucleophilicity
Moderate to High
Low to Moderate
Pyrimidine reacts slower in SN2 and acylation reactions.[2][4][5][6]
Electronic Effect
Inductive (-I) & Resonance (-M)
Stronger Inductive (-I) from 2 N atoms
Pyrimidine CH2 protons are more acidic.[1][2][4][5]
Electronic Effects Visualization
The following diagram illustrates the electron-withdrawing effects that reduce the basicity and nucleophilicity of the pyrimidine derivative.
Caption: Comparative electronic withdrawal effects. The additional nitrogen in pyrimidine exerts a stronger inductive pull, reducing electron density on the exocyclic amine.[3]
Reactivity Profiles & Synthetic Utility
Nucleophilic Reactivity (Amide Coupling)
Pyridine: The primary amine is sufficiently nucleophilic to react readily with activated esters (e.g., NHS esters) or acid chlorides without forcing conditions.[1][3][6] Standard coupling reagents (EDC/HOBt, HATU) work with high efficiency.[1][2][3]
Pyrimidine: Due to the electron-deficient nature of the ring, the aminomethyl group is less nucleophilic.[3][8]
Challenge: Slower reaction rates with bulky carboxylic acids.
Solution: Use stronger coupling reagents (e.g., T3P , HATU ) and ensure the presence of a non-nucleophilic base (DIPEA) to keep the amine deprotonated, although its lower pKa means a higher fraction is already free base compared to pyridine at neutral pH.[1][3]
Electrophilic Reactivity (Ring Substitution)
Pyridine: The ring is susceptible to nucleophilic aromatic substitution (SNAr) only if activated by strong electron-withdrawing groups (e.g., -NO2, -CF3) or N-oxidation.[1][3][4][5]
Pyrimidine: The ring is naturally highly electron-deficient.[2][4][5][6]
Risk: Under basic conditions at high temperatures, the pyrimidine ring itself can undergo SNAr at the 4- or 6-position if a leaving group is present, or even ring opening/degradation with very strong nucleophiles.[1][3]
Advantage: This property can be exploited to functionalize the ring after the amine has been protected.[6]
Stability
Oxidation: Both scaffolds are generally stable to air oxidation.[1][2][4][5][6]
Salt Formation: Both form stable hydrochloride salts. 2-(Aminomethyl)pyrimidine dihydrochloride is a common, stable commercial reagent.[1][2][3][4][5]
Retro-Mannich: Aminomethyl-heterocycles can theoretically undergo retro-Mannich type degradation, but this is rare for these specific aromatic systems compared to non-aromatic Mannich bases.[2][3][4][5]
Experimental Protocols
General Amide Coupling Protocol
This protocol is optimized to handle the lower nucleophilicity of the pyrimidine derivative while preventing side reactions.[6]
Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under N2 atmosphere. Add DIPEA (1.5 mmol) followed by HATU (1.2 mmol). Stir at RT for 15 minutes to form the active ester.[2][6]
Note: For pyridine derivatives, less expensive EDC/HOBt is often sufficient.[1][2][3]
Amine Addition: Add 2-(aminomethyl)pyrimidine hydrochloride (1.1 mmol) and the remaining DIPEA (1.5 mmol) to the reaction mixture.
Reaction: Stir at Room Temperature for 4–16 hours.
Monitoring: Monitor by LC-MS.[2][3][4][5] Pyrimidine derivatives may require mild heating (40°C) if the acid is sterically hindered.[1][2][6]
Work-up: Dilute with EtOAc, wash with saturated NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4.
Purification: Flash column chromatography (MeOH/DCM gradient). Pyrimidine derivatives are more polar and will elute later than pyridine analogs.[2][3][4][5][6]
Synthesis Workflow Diagram
Caption: Decision tree for optimizing amide coupling conditions based on the heteroaromatic scaffold.
References
Physicochemical Properties of Aminopyridines
Title: pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.[1][3][9]
stability comparison of hydrochloride vs dihydrochloride salts
Executive Summary: The Protonation Balance In pharmaceutical salt selection, the choice between a monohydrochloride (HCl) and a dihydrochloride (2HCl) salt is rarely a simple matter of solubility. It is a trade-off betwe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Protonation Balance
In pharmaceutical salt selection, the choice between a monohydrochloride (HCl) and a dihydrochloride (2HCl) salt is rarely a simple matter of solubility. It is a trade-off between lattice energy , microenvironmental pH , and hygroscopicity .
While dihydrochloride salts often offer superior aqueous solubility due to increased ionization, they frequently introduce significant stability risks. The additional proton introduces a localized acidic environment (low pH
) within the crystal lattice and the diffusion layer, often catalyzing hydrolysis or driving disproportionation.
The Verdict:
Select Mono-HCl when the drug molecule is acid-labile or when the second pKa is weak (< 3-4), creating a risk of HCl loss (disproportionation).
Select Di-HCl only when the drug possesses two strongly basic centers (pKa > 8) and the mono-salt exhibits poor crystallinity or insufficient solubility, and the API is chemically stable at low pH.
Mechanistic Foundation
The pKa and Stoichiometry Rule
The stability of a hydrochloride salt is governed by the difference between the pKa of the drug's basic center and the pKa of the counterion (HCl, pKa ≈ -6).
Mono-HCl: Forms at the most basic nitrogen (highest pKa). The
pKa is usually large (>10), ensuring a tight ionic bond and a stable lattice.
Di-HCl: Requires protonation of the second most basic nitrogen. If this second pKa is low (e.g., pKa 2–4), the proton is held loosely. This leads to a "metastable" salt prone to releasing HCl gas or disproportionating back to the mono-form under stress.
Microenvironmental pH and pH
The pH
is the pH value at which the solubility of the salt equals the solubility of the free base (or the lower stoichiometry salt).
2HCl salts create a highly acidic microenvironment (often pH < 2) upon dissolution or moisture sorption.
Mechanism of Instability: If this microenvironmental acidity exceeds the stability threshold of the API, it triggers acid-catalyzed hydrolysis (e.g., Flurazepam) or excipient incompatibility (e.g., reaction with stearates).
Comparative Analysis: HCl vs. 2HCl
Feature
Monohydrochloride (HCl)
Dihydrochloride (2HCl)
Mechanism of Difference
Solid-State Stability
High. Generally forms robust, high-melting crystal lattices.
Moderate to Low. Often lower melting point; lattice energy is compromised by repulsion between cationic centers.
Coulombic repulsion between two positive charges destabilizes the lattice unless separated by a spacer.
Hygroscopicity
Low. Tightly packed lattice resists water intrusion.
High. High charge density and acidity attract atmospheric moisture to solvate the ions.
Hydration energy of the 2nd proton often exceeds lattice energy.
Chemical Stability
High. Neutral to slightly acidic microenvironment (pH 4–6).
Risk of Hydrolysis. Highly acidic microenvironment (pH 1–2).
Acid-catalyzed degradation pathways are activated in the solid state by sorbed moisture.
Disproportionation
Rare. Requires high pH excipients to strip the proton.
Common. Can lose HCl to revert to Mono-HCl if the 2nd pKa is low.
The 2nd proton is "loosely bound" and can volatilize or transfer to excipients.
Scenario: Metformin has multiple basic sites. The commercial standard is the Mono-HCl (Class I).
Comparison: Research indicates the Dihydrochloride form has a lower lattice enthalpy and degrades at a lower temperature (~210°C) compared to the Mono-HCl (~230°C).
Outcome: The 2HCl form is less thermally stable and offers no therapeutic advantage, making Mono-HCl the definitive choice.
Case Study B: Flurazepam (Chemical Stability)
Scenario: A benzodiazepine with an amide linkage susceptible to hydrolysis.
Comparison:
Mono-HCl: Stable, white crystalline powder. pH in solution ~5–6.[1]
Di-HCl: Light yellow, photosensitive, and highly hygroscopic. pH in solution ~2.
Outcome: The acidity of the 2HCl salt catalyzes the hydrolysis of the benzodiazepine ring to a benzophenone derivative. The Mono-HCl is required for shelf-life stability.
Case Study C: Ethambutol (The Exception)
Scenario: A diamine with two identical, sterically unhindered secondary amines (pKa ~9.5 and ~6.6).
Outcome:Ethambutol Dihydrochloride is the commercial standard. Because both nitrogens are sufficiently basic and spatially separated, the 2HCl lattice is stable, non-hygroscopic, and heat-resistant. This proves that 2HCl is viable if the molecular geometry allows it.
Decision Framework & Visualization
Diagram 1: Salt Selection Decision Tree
This logic flow guides the selection between Mono- and Di-HCl forms based on pKa and stability data.
Figure 1: Decision tree for selecting between Mono- and Dihydrochloride salts based on physicochemical properties.
Experimental Protocols
Protocol 1: Disproportionation Stress Testing
Objective: Determine if the Dihydrochloride salt loses HCl to revert to the Mono-form.
Sample Preparation:
Prepare binary mixtures of the 2HCl salt (50% w/w) with basic excipients (e.g., Magnesium Stearate, Calcium Carbonate).
Prepare a control of pure 2HCl salt.
Conditioning:
Open dish exposure: 40°C / 75% RH for 1 week.
Closed vial (control): 40°C.
Analysis (pXRD):
Scan samples from 2θ = 3° to 40°.
Success Criteria: The diffractogram must not show peaks characteristic of the Mono-HCl form or free base.
Note: If new peaks appear, calculate the "pHmax" to confirm if the excipient pH exceeded the salt's stability zone.
Protocol 2: Comparative Hygroscopicity (DVS)
Objective: Quantify the hydration risk of 2HCl vs. HCl.
Deliquescence: If the 2HCl mass increases exponentially >80% RH, it is deliquescing (dissolving in its own sorbed water).
Hysteresis: Significant hysteresis in the 2HCl desorption curve indicates hydrate formation or structural change, flagging potential instability.
Diagram 2: Stability Testing Workflow
Figure 2: Experimental workflow for validating salt stability differences.
References
Childs, S. L., et al. (2025). Analysis of a new hydrochloride salt of the common pharmaceutical metformin. CrystEngComm. Link
Moynihan, H. A., & O'Hare, I. P. (2002). Flurazepam Hydrochloride: Degradation and Stability. International Journal of Pharmaceutics. Link (Contextual verification from search 1.1)
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
World Health Organization. (2023). Ethambutol Dihydrochloride Monograph Revision. The International Pharmacopoeia. Link[2]
Guerrieri, P., & Taylor, L. S. (2009). Role of salt-excipient interactions on disproportionation. Pharmaceutical Research. Link
analytical reference standard for 4-(aminomethyl)pyrimidin-2-amine
An analytical reference standard is the foundational truth of any pharmaceutical quality control system. For highly reactive, multi-functional scaffolds like 4-(aminomethyl)pyrimidin-2-amine , selecting the correct grade...
Author: BenchChem Technical Support Team. Date: March 2026
An analytical reference standard is the foundational truth of any pharmaceutical quality control system. For highly reactive, multi-functional scaffolds like 4-(aminomethyl)pyrimidin-2-amine , selecting the correct grade of reference material and employing a robust, self-validating analytical method is the difference between a successful regulatory submission and a costly clinical hold.
This guide objectively compares the performance of different grades of 4-(aminomethyl)pyrimidin-2-amine standards and provides a field-proven, highly sensitive HPLC-MS/MS methodology for its quantification.
Mechanistic Grounding: The Causality of Salt Engineering
4-(Aminomethyl)pyrimidin-2-amine features a pyrimidine ring functionalized with both an exocyclic amine and an aminomethyl group. This dual functionality makes it a highly versatile building block (synthon) for synthesizing complex molecules, including dipeptidyl peptidase-4 (DPP-4) inhibitors and targeted kinase therapeutics[1].
However, the free base form (CAS: 103694-27-5) presents significant analytical challenges. The primary aliphatic amine is highly nucleophilic; upon exposure to atmospheric conditions, it readily absorbs carbon dioxide to form carbamates and is susceptible to oxidative degradation.
The Solution: Salt engineering. By treating the free base with stoichiometric hydrochloric acid, the basic nitrogen centers are protonated, forming 4-(aminomethyl)pyrimidin-2-amine dihydrochloride (CAS: 1171900-24-5) . This transformation locks the molecule into a stable crystalline lattice, drastically reducing its nucleophilicity, preventing atmospheric degradation, and significantly enhancing its aqueous solubility for reverse-phase liquid chromatography (RP-HPLC) workflows[1].
Chemical stabilization and degradation pathways of pyrimidine-2-amines.
Objective Comparison of Standard Grades
Not all commercially available materials are suitable for quantitative analysis. Using reagent-grade material for instrument calibration introduces systemic bias due to unquantified counter-ions, moisture, and trace regioisomers.
Table 1: Comparative Specifications of 4-(Aminomethyl)pyrimidin-2-amine Grades
To accurately quantify 4-(aminomethyl)pyrimidin-2-amine and detect trace genotoxic impurities, a highly sensitive Liquid Chromatography-Mass Spectrometry (LC-MS/MS) approach is required[2].
The following protocol is designed as a self-validating system . It does not merely generate data; it actively proves its own reliability before the sample is analyzed by enforcing strict System Suitability Testing (SST) criteria.
A. Chromatographic Conditions
Column: HSS T3 C18 (150 × 2.1 mm, 1.7 μm) maintained at 40 °C[2].
Causality: The T3 stationary phase is specifically designed to retain highly polar, water-soluble bases that would otherwise elute in the void volume of standard C18 columns.
Mobile Phase A: 0.02 M Ammonium formate buffer (pH 3.4)[2].
Causality: At pH 3.4, the aminomethyl group (pKa ~9.5) is fully protonated. This prevents secondary interactions with residual silanols on the silica support, eliminating peak tailing. Furthermore, ammonium formate is fully volatile, preventing ion suppression in the ESI source.
Mobile Phase B: Acetonitrile containing 0.05% formic acid[2].
Elution Mode: Gradient.
Detection: Triple quadrupole mass spectrometry (ESI+ mode)[2].
B. The Self-Validating Workflow (Step-by-Step)
Blank Injection: Inject the diluent (Mobile Phase A:B, 90:10) to confirm the absence of carryover or ghost peaks at the expected retention time.
System Suitability Test (SST): Inject a resolution mixture containing 4-(aminomethyl)pyrimidin-2-amine (1.0 µg/mL) and a known related substance (e.g., 2-aminopyrimidine).
Validation Gate: The system is ONLY valid if the resolution (
) between the two peaks is > 2.0, and the tailing factor () for the main peak is < 1.5.
Precision Verification: Inject the CRM standard solution (1.0 µg/mL) five consecutive times.
Validation Gate: The Relative Standard Deviation (RSD) of the peak areas must be < 2.0%[3].
Sample Analysis: Proceed with the analysis of the Working Standard or unknown samples only after the system has passed the above gates.
HPLC-MS/MS self-validating analytical workflow for reference standards.
When validating an analytical method, the purity of the reference standard directly impacts the calculated recovery and sensitivity limits. Using the methodology described above, experimental data demonstrates the stark contrast in analytical performance when calibrating with a CRM versus a Reagent Grade material.
High-purity standards enable limits of detection (LOD) in the low picogram-per-milliliter range, which is critical when screening for potentially genotoxic pyrimidine impurities[2].
Table 2: Chromatographic Performance & Recovery Data
Conclusion:
Attempting to use reagent-grade 4-(aminomethyl)pyrimidin-2-amine for quantitative HPLC-MS/MS analysis results in unacceptable peak tailing (due to un-purified basic impurities interacting with the column) and fails standard recovery criteria. Only highly characterized, salt-engineered reference standards (like the dihydrochloride CRM) provide the stability, solubility, and baseline purity required to maintain a self-validating analytical system.
References
Benchchem - 4-(Aminomethyl)
Veeprho - Recent Control and Testing Strategies for Genotoxic Impurities
Source: Veeprho Pharmaceuticals
URL
MultiResearchJournal - Analytical Method Development and Validation of RP-HPLC method for the Estimation of Abemaciclib Content in Tablet Dosage Form
Source: International Journal of Multidisciplinary Research
URL
Comprehensive Operational and Disposal Protocols for 4-(Aminomethyl)pyrimidin-2-amine Dihydrochloride Introduction 4-(Aminomethyl)pyrimidin-2-amine dihydrochloride (CAS: 1171900-24-5) is a highly versatile pyrimidine der...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Operational and Disposal Protocols for 4-(Aminomethyl)pyrimidin-2-amine Dihydrochloride
Introduction
4-(Aminomethyl)pyrimidin-2-amine dihydrochloride (CAS: 1171900-24-5) is a highly versatile pyrimidine derivative widely utilized as a structural building block (synthon) in medicinal chemistry, particularly in the synthesis of kinase inhibitors and targeted therapeutics[1]. Formulating this compound as a dihydrochloride salt significantly enhances its stability and aqueous solubility for experimental workflows[1]. However, the combination of primary amine functional groups and the dihydrochloride salt structure necessitates stringent operational handling and highly specific disposal protocols to mitigate risks of cross-reactivity, localized acidification, and environmental contamination[2][3].
Understanding the physicochemical nature of a compound is the foundational step in designing a self-validating safety system. Because it is a dihydrochloride salt, the compound dissociates upon dissolution in aqueous media to release two equivalents of hydrochloric acid, which can significantly lower the pH of the resulting solution[1][3].
Property
Value
Operational & Disposal Significance
Chemical Name
4-(aminomethyl)pyrimidin-2-amine dihydrochloride
Contains primary amines; potentially reactive with strong oxidizing agents[1].
CAS Number
1171900-24-5
The essential identifier required for hazardous waste manifesting and EHS compliance[1][2].
Molecular Weight
197.07 g/mol
Critical for calculating stoichiometric neutralization of aqueous waste[2].
Molecular Formula
C₅H₁₀Cl₂N₄
The presence of chloride ions dictates mandatory segregation into halogenated waste streams if mixed with organic solvents[2].
Physical State
Solid
Poses a dust inhalation hazard; mandates dry clean-up procedures and the use of chemical fume hoods[3][4].
GHS Hazards
H315, H319, H335
Causes skin/eye irritation and respiratory irritation; dictates the mandatory use of standard laboratory PPE[3][5].
Causality in Safety: Amine hydrochlorides in solid form can generate fine, hygroscopic dusts. When inhaled, these particulates dissolve in the mucosal membranes of the respiratory tract, causing immediate localized irritation[3][5]. Therefore, all handling of the open powder must occur within a certified chemical fume hood.
Step-by-Step Spill Response Protocol:
Assessment: Determine if the spill consists of solid powder or a prepared solution.
Solid Spills: Do not use water initially, as this will solubilize the compound, lower the pH, and spread the contamination. Use dry clean-up procedures (e.g., sweeping with a dedicated brush or using a HEPA-filtered vacuum)[4][5].
Liquid Spills: Contain the spill using an inert, non-combustible absorbent material (e.g., vermiculite or sand). Avoid using combustible materials like paper towels for large concentrated spills[5].
Decontamination: Once the bulk material is removed and placed in a sealed waste container, wash the affected area with copious amounts of water to dilute residual traces, strictly preventing runoff into municipal drains[5].
Fig 1. Step-by-step spill response and containment workflow for amine hydrochloride compounds.
Causality in Disposal: Disposing of highly acidic solutions into standard aqueous waste carboys can trigger violent reactions with incompatible chemicals (e.g., cyanides, sulfides) or degrade the structural integrity of the container over time[3]. Aqueous solutions of 4-(aminomethyl)pyrimidin-2-amine dihydrochloride must be neutralized prior to transfer to a central accumulation area.
Self-Validating Neutralization Protocol:
Preparation: Transfer the aqueous waste containing the compound into a wide-mouth borosilicate glass beaker. Place the beaker on a magnetic stirrer within a fume hood.
Initial Measurement: Immerse a calibrated pH probe or use high-resolution pH paper to record the initial acidity. (Expected pH: 2.0 - 4.0 depending on the concentration of the dihydrochloride salt).
Titration: Slowly add a mild base, such as 1M Sodium Bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH), dropwise while stirring continuously.
Scientific Insight: NaHCO₃ is highly recommended for self-validation because the evolution of CO₂ gas (bubbling) provides an immediate, visual indicator of the ongoing neutralization reaction.
Validation: Continue the dropwise addition until gas evolution ceases and the pH stabilizes between 6.5 and 7.5.
Transfer: Once neutralized, safely transfer the solution to the designated "Aqueous Hazardous Waste" container[3][6].
Section 4: Comprehensive Waste Segregation and Disposal Procedures
Under Environmental Protection Agency (EPA) guidelines and standard international laboratory regulations, chemical waste cannot be disposed of via sanitary sewers or regular municipal trash[3][5].
1. Solid Waste Disposal:
Unused solid powder, contaminated gloves, and absorbent materials used during spill cleanup must be placed in a chemically resistant, sealable container (e.g., high-density polyethylene, HDPE). The container must be explicitly labeled with a "Hazardous Waste" tag, the full chemical name, and the CAS number (1171900-24-5)[6].
2. Liquid Waste Segregation:
Aqueous Solutions: Must be neutralized (as per Section 3) and collected in designated aqueous waste carboys.
Organic Solutions: If the compound is dissolved in organic solvents (e.g., DMSO, Methanol), the waste must be segregated into "Halogenated Organic Waste" due to the presence of chloride ions inherent to the dihydrochloride salt[2][6].
3. Empty Container Decontamination (Triple Rinse Protocol):
Empty containers harbor residual chemical dust that can contaminate regular waste streams or react with ambient moisture to form localized acidic micro-environments.
Rinse 1 (Solubilization): Add a small volume of a polar protic solvent (e.g., ethanol or methanol) in which the amine hydrochloride is highly soluble. Swirl to dissolve the bulk residue, then transfer the rinsate to the hazardous waste container[6].
Rinse 2 (Aqueous Capture): Add distilled water to capture any remaining ionic species. Transfer to the waste container[6].
Rinse 3 (Drying): Add a volatile solvent (e.g., acetone) to facilitate rapid drying. Transfer to the waste container.
Defacing: Once completely dry, thoroughly deface or remove the original manufacturer's label. The clean container may now be disposed of as regular laboratory glass waste[3][6].
Fig 2. Segregation and disposal pathway for solid, liquid, and container waste.
Personal protective equipment for handling 4-(aminomethyl)pyrimidin-2-amine dihydrochloride
As a Senior Application Scientist, I frequently consult with drug development teams on the safe and efficient integration of highly functionalized building blocks into complex synthetic workflows. 4-(Aminomethyl)pyrimidi...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult with drug development teams on the safe and efficient integration of highly functionalized building blocks into complex synthetic workflows. 4-(Aminomethyl)pyrimidin-2-amine dihydrochloride (CAS: 1171900-24-5) is a premier synthon, providing a fundamental pyrimidine scaffold heavily utilized in the development of kinase inhibitors and targeted therapeutics ()[1].
However, its formulation as a dihydrochloride salt—while excellent for shelf stability and aqueous solubility—introduces specific handling challenges. The salt is hygroscopic and can release localized equivalents of hydrochloric acid upon contact with ambient moisture or mucous membranes, necessitating rigorous Personal Protective Equipment (PPE) and operational controls ()[2].
This guide provides a self-validating, causality-driven framework for handling this compound safely.
Physicochemical and Hazard Profiling
Before designing a safety protocol, we must understand the physical reality of the compound. We do not wear PPE merely for compliance; we wear it to mitigate specific mechanistic risks dictated by the molecule's properties.
Table 1: Physicochemical & Hazard Summary
Property
Value / Specification
Operational Implication
CAS Number
1171900-24-5
Unique identifier for inventory and waste tracking.
Molecular Weight
197.07 g/mol
Crucial for calculating stoichiometric equivalents.
Hazard Codes
H302, H315, H319, H335
Indicates severe irritation potential to skin, eyes, and respiratory tract[2].
Storage Conditions
2-8°C, Sealed, Desiccated
Prevents hygroscopic degradation and HCl off-gassing.
The Causality of PPE Selection
Every piece of protective equipment serves as a targeted barrier against a specific physicochemical threat.
Table 2: PPE Specifications and Scientific Justification
Protection Zone
Required Equipment
Scientific Justification (Causality)
Respiratory
N95 or P100 Particulate Respirator
Mitigates inhalation of aerosolized hygroscopic dust. Inhaled dihydrochloride salts react with mucosal hydration to form localized acidic microenvironments, causing severe respiratory irritation (H335).
Hand
Double-layered Nitrile Gloves (≥5 mil)
Prevents dermal transfer (H315). The outer layer can be immediately shed if contaminated during weighing, maintaining a sterile inner barrier without requiring a full workflow interruption.
Eye/Face
Indirect-vented Splash Goggles
Protects against both particulate aerosolization during dry powder transfer and solvent splashes during reaction setup (H319).
Body
Flame-Resistant (FR) Lab Coat
Provides a barrier against chemical transfer and secondary fire hazards during downstream organic synthesis steps.
Operational Workflow & PPE Integration
The following diagram maps the integration of specific PPE requirements directly into the standard synthetic workflow.
Workflow for handling 4-(aminomethyl)pyrimidin-2-amine dihydrochloride with integrated PPE.
Step-by-Step Handling and Experimental Protocols
Protocol 1: Safe Weighing and Reagent Preparation
Step 1: Environmental Stabilization
Action: Conduct all weighing inside a certified chemical fume hood with a face velocity of 80-100 feet per minute (fpm).
Causality: Ensures any aerosolized particulates are drawn away from the operator's breathing zone.
Step 2: Static Mitigation
Action: Pass an anti-static device (e.g., Zerostat gun) over the weigh boat and the sealed reagent bottle before opening.
Causality: Finely milled hydrochloride salts accumulate triboelectric charge. Neutralizing the ambient static field prevents the powder from violently repelling and aerosolizing upon opening, directly mitigating the inhalation hazard.
Step 3: PPE Verification & Transfer
Action: Don double nitrile gloves. Use a grounded, stainless-steel spatula for transfer.
Causality: Stainless steel prevents further static buildup. Double gloving allows the operator to instantly shed the outer layer if powder adheres to it.
Protocol 2: Reaction Setup & Quenching (Batch to Flow Transition)
Step 1: Solubilization
Action: Dissolve the compound in an appropriate polar aprotic solvent (e.g., DMF, DMSO) or aqueous buffer before removing it from the fume hood.
Causality: Transitioning the compound from a dry powder to a solution eliminates the particulate inhalation hazard and simplifies safe transport to the reactor.
Step 2: Reactor Integration
Action: For scale-up, integrate the solution into a continuous flow packed-bed reactor rather than a large-scale batch vessel.
Causality: As demonstrated in advanced synthetic methodologies for aminopyrimidines, continuous flow systems minimize the instantaneous volume of hazardous reagents and flammable solvents, drastically reducing the severity of potential thermal runaway or exposure events ()[1].
Step 3: Post-Reaction Quench
Action: Quench the reaction mixture with a mild aqueous base (e.g., saturated NaHCO₃) under vigorous stirring.
Causality: Neutralizes the dihydrochloride equivalents, converting the pyrimidine back to its free base form for organic extraction while safely buffering the aqueous layer.
Spill Response and Disposal Plans
Immediate Spill Protocol (Solid Powder)
Do not sweep. Sweeping mechanically aerosolizes the irritating powder.
Suppress: Cover the spill with damp, absorbent laboratory wipes to suppress dust generation and solubilize the salt.
Collect: Carefully scoop the damp wipes into a designated, sealable hazardous waste bag.
Neutralize: Wash the affected surface area with a dilute basic solution (e.g., 1% Na₂CO₃) to neutralize residual acid salts, followed by a thorough DI water rinse.
Waste Segregation Strategy
Aqueous Waste: Must be routed to a dedicated "Aqueous Basic/Amine Waste" carboy. Do not mix with heavy metal waste streams or strong oxidizers, as the amine functionality can act as a coordinating ligand or undergo unwanted oxidation.
Solid Waste: All contaminated PPE (outer gloves, weigh boats, damp wipes from spills) must be sealed in a secondary containment bag before being placed in the solid hazardous waste bin to prevent off-gassing of HCl equivalents in the waste stream.